2-Chloro-6-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZNJCLHADGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450012 | |
| Record name | 2-Chloro-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29866-54-4 | |
| Record name | 2-Chloro-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-methoxybenzaldehyde CAS number 29866-54-4
An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde (CAS: 29866-54-4)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile aromatic compound pivotal in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will delve into its fundamental properties, provide validated experimental protocols, and discuss its strategic use in constructing complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted benzaldehyde derivative whose synthetic utility is defined by the unique interplay of its three functional groups: an electrophilic aldehyde, a deactivating chloro group, and an activating methoxy group. These substituents, positioned ortho to the aldehyde, create a sterically hindered yet electronically nuanced environment, dictating the molecule's reactivity profile.
Its primary role in research and industry is as a key intermediate or building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The strategic placement of the chloro and methoxy groups can significantly influence the biological activity and pharmacokinetic properties of derivative compounds, making it a valuable starting material in medicinal chemistry.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 29866-54-4 | [3][4] |
| Molecular Formula | C₈H₇ClO₂ | [1][5] |
| Molecular Weight | 170.59 g/mol | [1][4] |
| IUPAC Name | This compound | [4][6] |
| Synonyms | 6-Chloro-2-methoxybenzaldehyde, o-Anisaldehyde, 6-chloro- | [6] |
| Appearance | Beige solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8 °C, inert atmosphere |[1][7] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
A common and efficient laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r_) of a fluorine atom in the precursor, 2-Chloro-6-fluorobenzaldehyde. The methoxide ion, generated from sodium hydroxide and methanol, acts as the nucleophile.
The choice of methanol as the solvent is strategic; it serves as both the solvent and the source of the methoxide nucleophile. The reaction is heated to reflux to provide the necessary activation energy for the substitution to occur, as aromatic rings are inherently less reactive towards nucleophilic attack. The workup procedure is designed to separate the organic product from the aqueous phase and unreacted starting materials.
Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzaldehyde[3]
-
Reaction Setup: Dissolve 2-Chloro-6-fluorobenzaldehyde (0.30 mol) in 500 mL of methanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add sodium hydroxide (0.35 mol) to the solution.
-
Heating: Stir the reaction mixture and heat to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Concentration: Upon completion, cool the mixture to room temperature and reduce the volume to approximately 200 mL by vacuum distillation.
-
Extraction: Add 400 mL of water and 200 mL of dichloromethane to the concentrate. Transfer to a separatory funnel, separate the organic phase, and extract the aqueous phase twice more with 100 mL portions of dichloromethane.
-
Drying and Solvent Exchange: Combine all organic layers and dry with anhydrous sodium sulfate. Filter, and replace the dichloromethane solvent with hexane (450 mL), concentrating to a final volume of 300 mL.
-
Crystallization: The product, initially an oil, will begin to crystallize around 45°C. Cool the mixture to room temperature and allow it to granulate for 16 hours.
-
Isolation: Filter the solid product to yield this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the aldehyde group, but significantly modulated by the ortho substituents. These groups impose steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon.[8] This steric challenge necessitates careful selection of reagents and reaction conditions to achieve desired transformations.
A. Grignard Reaction
The Grignard reaction enables the formation of carbon-carbon bonds, converting the aldehyde into a secondary alcohol.[9][10] Due to the steric hindrance from the ortho groups, the reaction may proceed slower than with unhindered aldehydes. It is critical to use anhydrous solvents (e.g., diethyl ether or THF) as Grignard reagents are strong bases and will be quenched by protic solvents.[9][10]
Caption: General mechanism for a Grignard reaction with the title compound.
Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Grignard Preparation: Prepare or obtain a solution of methylmagnesium bromide in anhydrous diethyl ether.
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Addition: Cool the aldehyde solution to 0°C in an ice bath. Add the Grignard reagent (1.1 equivalents) dropwise via a syringe, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Cool the reaction back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and purify by column chromatography.
B. Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[11][12] The reaction with this compound requires the formation of a phosphorus ylide, which then attacks the carbonyl carbon.[13] The steric hindrance can influence the reaction rate and stereoselectivity. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[14]
Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0°C and slowly add n-butyllithium (1.1 equivalents). Stir for 30 minutes at 0°C. The formation of the ylide is often indicated by a color change.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via column chromatography to isolate the desired alkene.
C. Other Key Transformations
-
Suzuki-Miyaura Coupling: While the aryl chloride is less reactive than corresponding bromides or iodides, modern palladium catalyst systems with bulky, electron-rich phosphine ligands can facilitate Suzuki-Miyaura cross-coupling reactions.[15][16][17] This allows for the synthesis of complex biaryl benzaldehydes, which are valuable intermediates.[16]
-
Pictet-Spengler Reaction: The aldehyde functionality can participate in the Pictet-Spengler reaction, condensing with a β-arylethylamine to form tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds.[18][19] These structures are core components of many natural alkaloids and pharmaceutical agents.[19]
Applications in Drug Discovery and Development
This compound is a valuable precursor in the synthesis of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic agents.[1] The chloro and methoxy substituents are not mere placeholders; they actively modulate the molecule's interaction with biological targets.[2] The chlorine atom can form halogen bonds and enhance metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[20][21]
Table 2: GHS Hazard Information
| Code(s) | Hazard Statement | Source(s) |
|---|---|---|
| H302 | Harmful if swallowed | [4][5] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation |[4] |
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[20]
-
In Case of Contact:
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[20]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[20]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[21]
-
-
Storage: Keep the container tightly closed in a cool, dry place under an inert atmosphere.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]
Conclusion
This compound (CAS: 29866-54-4) is more than a simple chemical intermediate; it is a strategically designed building block for advanced organic synthesis. Its utility is rooted in the modulated reactivity conferred by its ortho-chloro and -methoxy substituents. A thorough understanding of the steric and electronic factors governing its reactions is essential for leveraging its full potential in the development of novel pharmaceuticals and complex organic materials. The protocols and data presented in this guide offer a robust framework for its safe and effective application in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. drughunter.com [drughunter.com]
- 3. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]
- 4. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 29866-54-4|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. bio.vu.nl [bio.vu.nl]
- 21. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-methoxybenzaldehyde, a key intermediate in organic synthesis. This document delves into its structural characteristics, reactivity, spectroscopic profile, and safe handling procedures, offering valuable insights for its application in research and development, particularly in the pharmaceutical and fine chemical industries.
Molecular Structure and Identification
This compound is a disubstituted benzaldehyde with the chloro and methoxy groups positioned ortho and meta to the formyl group, respectively. This substitution pattern significantly influences its chemical reactivity.
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Chemical Structure of this compound
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 29866-54-4[1][2] |
| Molecular Formula | C₈H₇ClO₂[1][2] |
| Molecular Weight | 170.59 g/mol [1][2] |
| InChI | InChI=1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3[1] |
| InChIKey | UHXUZNJCLHADGD-UHFFFAOYSA-N[1] |
| SMILES | COC1=C(C(=CC=C1)Cl)C=O[1] |
Physicochemical Properties
This compound is a beige solid at room temperature.[2] While specific experimental data for its melting and boiling points are not consistently reported, a crystallization temperature of 45°C has been noted during synthesis.[3] Its solubility in water is limited, but it is expected to be soluble in common organic solvents.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Beige solid | [2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Purity | ≥ 95% (NMR) | [2] |
| Storage Temperature | 0-8 °C | [2] |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral features can be inferred from the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm. The aromatic protons will appear as multiplets in the range of 6.8-7.8 ppm. A singlet corresponding to the methoxy (OCH₃) protons should be observed around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group between 185-195 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon attached to the chlorine atom and the carbon attached to the methoxy group showing distinct chemical shifts. The methoxy carbon will appear around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically found around 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 170. The isotopic pattern of the molecular ion, with a peak at M+2 in an approximate 3:1 ratio, will be indicative of the presence of a chlorine atom. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29), which would result in fragments at m/z 169 and 141, respectively.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the chloro and aldehyde groups and the electron-donating character of the methoxy group.
-
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, while the chloro and aldehyde groups are deactivating and meta-directing. The overall effect on the aromatic ring makes it susceptible to electrophilic substitution reactions, with the position of substitution being influenced by the combined directing effects of the substituents.[2]
-
Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is prone to nucleophilic attack. The electron-withdrawing chloro group can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-6-methoxybenzoic acid.
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Key Reaction Pathways for this compound
Synthesis and Purification
A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2-chloro-6-fluorobenzaldehyde with a methoxy group.[3]
Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzaldehyde
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Workflow for the Synthesis of this compound
Step-by-Step Methodology: [3]
-
Reaction Setup: Dissolve 2-Chloro-6-fluorobenzaldehyde (e.g., 51.5 g, 0.30 mol) in methanol (500 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Base: Add sodium hydroxide (e.g., 14.4 g, 0.35 mol) to the solution.
-
Reaction: Stir the reaction mixture and heat to reflux for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the volume to approximately 200 mL by vacuum distillation.
-
Add water (400 mL) and dichloromethane (200 mL) to the concentrated mixture.
-
Separate the organic phase. Extract the aqueous phase twice with dichloromethane (100 mL each).
-
Combine all organic layers and dry with anhydrous sodium sulfate.
-
Filter and remove the dichloromethane by distillation.
-
-
Purification:
-
Replace the solvent with hexane (450 mL), concentrating to a final volume of 300 mL.
-
The product may initially be an oil and will begin to crystallize at around 45°C.
-
Cool the mixture to room temperature and allow it to stand for 16 hours for complete granulation.
-
Filter the solid product to yield this compound.
-
Safety, Handling, and Storage
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Codes |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is between 0-8°C.[2] Keep away from incompatible materials such as strong oxidizing agents.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis due to its unique substitution pattern and reactivity. Its primary applications are in the pharmaceutical and agrochemical industries.[2]
-
Pharmaceutical Intermediates: It is a key precursor in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents.[2]
-
Fine and Specialty Chemicals: Its ability to undergo various chemical transformations makes it a useful intermediate in the production of dyes and other specialty chemicals.[2]
Conclusion
This compound is a versatile synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its known physical and chemical properties, a reliable synthetic protocol, and essential safety information. While a complete set of experimental spectroscopic data is not widely available, the information presented here, combined with the analysis of related compounds, provides a solid foundation for researchers and scientists working with this compound. As with any chemical, it is imperative to adhere to strict safety protocols and consult the relevant Safety Data Sheet (SDS) before use.
References
2-Chloro-6-methoxybenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Synthesis, Properties, and Applications
Introduction
This compound is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring an aldehyde functional group flanked by a chloro and a methoxy substituent, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methoxy group create a specific electronic and steric environment around the aromatic ring and the aldehyde. This guide provides an in-depth analysis of its chemical properties, a detailed experimental protocol for its synthesis, expected analytical characterization, and its applications, particularly in the realm of drug discovery and fine chemical production.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. While it is established as a solid, precise thermophysical data such as melting and boiling points are not consistently reported across major chemical databases. The crystallization of the compound at 45 °C during a documented synthesis suggests a melting point above this temperature.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 29866-54-4 | [2] |
| Appearance | Solid, Beige Solid | [3] |
| Canonical SMILES | COC1=C(C(=CC=C1)Cl)C=O | [2] |
| InChI Key | UHXUZNJCLHADGD-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is based on the displacement of a fluoride ion from 2-Chloro-6-fluorobenzaldehyde using sodium methoxide. The choice of a fluoride as the leaving group is strategic; its high electronegativity activates the ring towards nucleophilic attack, facilitating the reaction under relatively mild conditions.
Experimental Protocol
This procedure details the synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol)
-
Sodium hydroxide (14.4 g, 0.35 mol)
-
Methanol (500 mL)
-
Dichloromethane (DCM)
-
Water
-
Hexane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 51.5 g (0.30 mol) of 2-Chloro-6-fluorobenzaldehyde in 500 mL of methanol.
-
Addition of Base: To this solution, add 14.4 g (0.35 mol) of sodium hydroxide. The NaOH reacts in situ with the methanol solvent to generate sodium methoxide, the active nucleophile.
-
Reaction: Stir the mixture and heat to reflux. Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution to a volume of approximately 200 mL using a rotary evaporator.
-
Work-up and Extraction: Transfer the concentrated residue to a separatory funnel. Add 400 mL of water and 200 mL of dichloromethane to form a two-phase system. Shake vigorously and allow the layers to separate.
-
Collect the organic (bottom) layer. Extract the aqueous layer twice more with 100 mL portions of dichloromethane.
-
Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Exchange and Crystallization: Remove the dichloromethane by distillation. Add 450 mL of hexane to the residue and concentrate the volume to approximately 300 mL. The product, initially an oil, should begin to crystallize at around 45°C.[1]
-
Granulation and Isolation: Cool the mixture to room temperature and allow it to stand for 16 hours to ensure complete crystallization (granulation). Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum. This procedure yields this compound (35.6 g, 64.2% yield).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Expected)
While experimental spectra are not publicly available in the cited literature, the structure of this compound allows for a confident prediction of its key NMR signals. This is a critical skill for chemists to verify the identity and purity of synthesized compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
Aldehyde Proton (-CHO): A singlet peak expected far downfield, typically in the range of δ 9.8-10.5 ppm . This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
-
Aromatic Protons (-C₆H₃-): The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and triplets between δ 6.9-7.6 ppm . The proton at C4 (para to the methoxy group) would likely be a triplet, while the protons at C3 and C5 would be doublets, all showing coupling to each other. Their precise shifts are influenced by the electronic effects of the three different substituents.
-
Methoxy Protons (-OCH₃): A sharp singlet peak, integrating to three protons, is expected around δ 3.8-4.0 ppm . Its position is characteristic of methoxy groups attached to an aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight signals corresponding to the eight unique carbon atoms in the molecule:
-
Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, typically δ 188-195 ppm .
-
Aromatic Carbons (-C₆H₃-): Six distinct signals are expected in the aromatic region (δ 110-160 ppm ).
-
The carbon bearing the methoxy group (C6) and the carbon bearing the chloro group (C2) will be significantly affected by these substituents. The C-O bond will shift C6 downfield (e.g., ~155-160 ppm), while the C-Cl bond will also shift C2 downfield (e.g., ~130-135 ppm).
-
The carbon bearing the aldehyde (C1) will also be in this region.
-
The remaining three carbons (C3, C4, C5) will appear based on the combined electronic effects of the substituents.
-
-
Methoxy Carbon (-OCH₃): A signal for the methyl carbon of the methoxy group will be observed in the aliphatic region, typically around δ 55-60 ppm .
Applications in Drug Development and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing more complex molecules.[4] Its utility stems from the orthogonal reactivity of its functional groups.
-
Aldehyde Group: The aldehyde is a versatile handle for a wide range of transformations, including reductive aminations to form substituted amines, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic systems like quinazolines.[5]
-
Substituted Aromatic Ring: The chloro and methoxy groups direct further electrophilic aromatic substitution reactions and can be crucial for molecular recognition. In drug discovery, a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while a methoxy group can act as a hydrogen bond acceptor and fine-tune solubility and electronic properties.
-
Pharmaceutical Intermediate: This compound is recognized as an essential intermediate for producing pharmaceuticals, particularly anti-inflammatory and analgesic agents.[4] While specific drug synthesis pathways starting from this exact molecule are proprietary, the 2,6-disubstituted benzaldehyde scaffold is found in complex pharmaceutical targets. For example, related structures like 2,6-dihydroxybenzaldehyde are starting points for intricate molecules used in modern drug development programs.[6]
Safety and Handling
As a chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[2]
-
Recommended Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storage at 0-8 °C.
References
- 1. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]
- 2. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. AU2021200802A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
The Core of Versatility: A Technical Guide to 4-(Chloromethyl)benzoic Acid in Modern Drug Development
Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry
In the intricate world of pharmaceutical synthesis, the success of a drug development program often hinges on the strategic selection of versatile chemical building blocks. These molecular scaffolds must offer a blend of stability and predictable reactivity, enabling chemists to construct complex molecular architectures with precision and efficiency. Among these crucial intermediates, 4-(Chloromethyl)benzoic acid, a bifunctional aromatic compound with the chemical formula C8H7ClO2, has emerged as a cornerstone in the synthesis of a diverse array of therapeutic agents.[1] Its unique structure, featuring a carboxylic acid group and a reactive benzylic chloride, provides two orthogonal handles for chemical modification, making it an invaluable tool for researchers and drug development professionals.[2]
This technical guide provides an in-depth exploration of 4-(chloromethyl)benzoic acid, moving beyond a simple recitation of its properties to offer field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower scientists in their pursuit of novel therapeutics.
Physicochemical Properties and Structural Attributes
4-(Chloromethyl)benzoic acid typically presents as a white to off-white crystalline solid.[1] Its solubility profile is a key consideration in reaction design; it exhibits limited solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.[1] The molecule's power lies in the distinct reactivity of its two functional groups: the carboxylic acid and the chloromethyl group.
| Property | Value | Source |
| IUPAC Name | 4-(chloromethyl)benzoic acid | [3] |
| CAS Number | 1642-81-5 | [3] |
| Molecular Formula | C8H7ClO2 | [3] |
| Molecular Weight | 170.59 g/mol | [4] |
| Melting Point | 201-202 °C | [5] |
| Appearance | White to slightly yellow crystalline powder | [6] |
The carboxylic acid moiety is acidic and readily undergoes reactions typical of this functional group, such as esterification and amidation.[2] The chloromethyl group, on the other hand, is highly susceptible to nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. This dual reactivity is the cornerstone of its utility as a versatile synthon.
Strategic Synthesis of 4-(Chloromethyl)benzoic Acid: A Validated Protocol
The industrial production of 4-(chloromethyl)benzoic acid often involves the free-radical chlorination of 4-methylbenzoic acid (p-toluic acid). This method is favored for its scalability and cost-effectiveness. Careful control of reaction conditions is paramount to ensure high yield and purity, minimizing the formation of dichlorinated and other byproducts.[7][8]
Experimental Protocol: Free-Radical Chlorination of 4-Methylbenzoic Acid
Objective: To synthesize 4-(chloromethyl)benzoic acid from 4-methylbenzoic acid via UV-initiated chlorination.
Materials:
-
4-Methylbenzoic acid
-
Chlorobenzene (solvent)
-
Chlorine gas
-
Low-boiling petroleum ether
-
UV lamp
-
Reaction vessel with gas inlet, condenser, and stirrer
-
Cooling bath
Procedure:
-
Dissolution: Dissolve 272 parts by weight of 4-methylbenzoic acid in 750 parts by weight of chlorobenzene in the reaction vessel. Heat the mixture to 100°C with stirring to ensure complete dissolution.[7][8]
-
Initiation and Chlorination: While maintaining the temperature at 100°C, irradiate the solution with a UV lamp. Introduce a steady stream of chlorine gas into the reaction mixture. The UV light initiates the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group of 4-methylbenzoic acid, starting the chain reaction.[7][8]
-
Monitoring the Reaction: The progress of the chlorination is monitored by trapping and quantifying the hydrogen chloride (HCl) gas evolved. The reaction is considered complete when 71 parts by weight of HCl have been formed.[7][8]
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to approximately 0°C in a cooling bath with continuous stirring. The product, 4-(chloromethyl)benzoic acid, will precipitate out of the solution.[7][8]
-
Purification: Filter the precipitate and wash it several times with low-boiling petroleum ether to remove residual chlorobenzene and any unreacted starting material.[7][8]
-
Drying: Dry the purified product to obtain 4-(chloromethyl)benzoic acid. The expected yield is approximately 307 parts by weight.[7][8]
Self-Validation: The success of this protocol can be validated by determining the melting point of the product (201-202 °C) and by analytical techniques such as HPLC to assess its purity.[5][9]
The Duality of Reactivity: A Medicinal Chemist's Perspective
The synthetic utility of 4-(chloromethyl)benzoic acid stems from the differential reactivity of its two functional groups. This allows for a stepwise and controlled approach to the construction of complex molecules.
Caption: Dual reactivity of 4-(chloromethyl)benzoic acid.
The carboxylic acid group can be selectively transformed into esters or amides under standard conditions. Subsequently, the still-intact chloromethyl group can be targeted by a wide range of nucleophiles, including alcohols, thiols, and amines, to introduce further diversity into the molecule. This strategic approach is fundamental to its role as a versatile building block.[2]
Applications in Drug Development: From Bench to Bedside
The application of 4-(chloromethyl)benzoic acid as a key intermediate spans several therapeutic areas, underscoring its importance in medicinal chemistry.
Synthesis of Analgesics
A notable application is in the synthesis of novel analgesic compounds. For instance, it is a precursor to 4-chloromethyl benzoyl chloride, which is then reacted with salicylic acid to produce 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid.[10] This derivative has shown potential as an analgesic with reduced gastric side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
Caption: Synthesis of an analgesic candidate.
Development of Antihypertensive Agents
4-(Chloromethyl)benzoic acid is a crucial intermediate in the synthesis of eprosartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[2] Its bifunctional nature allows for the construction of the complex molecular framework of the drug.
Anticancer Drug Intermediates
The tert-butyl ester of 4-(chloromethyl)benzoic acid is a valuable intermediate in the synthesis of potential anticancer agents.[11] The downstream compounds have demonstrated significant cytotoxicity against human tumor cell lines, highlighting the importance of this building block in oncological research.[11]
Analytical Characterization
Ensuring the purity and identity of 4-(chloromethyl)benzoic acid is critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) is a standard method for its analysis.
HPLC Method for Purity Assessment
A reverse-phase HPLC method can be employed for the analysis of 4-(chloromethyl)benzoic acid.[9]
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for pH control and improved peak shape.[9]
-
Detection: UV detection at a suitable wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[9]
Safety and Handling: A Non-Negotiable Priority
Due to its reactive nature, 4-(chloromethyl)benzoic acid must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[4][12][13] Inhalation may lead to respiratory irritation and sensitization.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] In case of dust formation, use a suitable respirator.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid creating dust. Keep away from moisture.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]
Conclusion: A Foundational Element for Future Discoveries
4-(Chloromethyl)benzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its dual reactivity provides a robust platform for the synthesis of a wide range of biologically active molecules, from analgesics to anticancer agents. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and handling is not merely beneficial but essential for unlocking its full potential in the creation of next-generation therapeutics. As the quest for novel drugs continues, the role of such foundational building blocks will undoubtedly remain at the very core of innovation.
References
- 1. Page loading... [guidechem.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. 4-(Chloromethyl)benzoic acid [webbook.nist.gov]
- 4. 4-(Chloromethyl)benzoic Acid | CymitQuimica [cymitquimica.com]
- 5. 4-Chloromethyl benzoic acid, 98% 1642-81-5 India [ottokemi.com]
- 6. 4-(Chloromethyl)benzoic acid | 1642-81-5 [chemicalbook.com]
- 7. Synthesis routes of 4-(Chloromethyl)benzoic acid [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 12. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methoxybenzaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds and fine chemicals. Its unique substitution pattern, featuring both a chloro and a methoxy group flanking a formyl functionality, makes it a versatile building block for accessing complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed to equip researchers and drug development professionals with the requisite knowledge for its efficient preparation. This document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of three primary synthetic strategies: the Vilsmeier-Haack formylation of 1-chloro-3-methoxybenzene, the directed ortho-lithiation of 1-chloro-3-methoxybenzene followed by formylation, and the oxidation of 2-chloro-6-methoxytoluene. Each method is critically evaluated based on its efficiency, scalability, and substrate scope, providing a solid foundation for informed decision-making in a laboratory and process development setting.
Introduction
The strategic importance of substituted benzaldehydes in organic synthesis cannot be overstated. They serve as pivotal precursors for a vast array of chemical transformations, including but not limited to, the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This compound, with its distinct electronic and steric properties, is a particularly valuable intermediate. The presence of the ortho-chloro and -methoxy substituents influences the reactivity of the aldehyde group and provides handles for further functionalization of the aromatic ring. This guide aims to provide a detailed and practical exploration of the most effective methods for its synthesis, moving beyond a mere recitation of steps to offer insights into the causality behind experimental choices.
Core Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. Herein, we focus on three of the most robust and scientifically sound methodologies.
Vilsmeier-Haack Formylation of 1-Chloro-3-methoxybenzene
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3]
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. This electrophile then attacks the electron-rich 1-chloro-3-methoxybenzene ring. The methoxy group is a strong activating group and directs the electrophilic substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent chloro group, the formylation is highly regioselective for the position ortho to the methoxy group and meta to the chloro group, yielding the desired this compound. The resulting iminium salt intermediate is subsequently hydrolyzed during the work-up to afford the final aldehyde product.
Diagram 1: Vilsmeier-Haack Reaction Pathway
References
An In-Depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde: Synthesis, Reactivity, and Applications
Introduction
2-Chloro-6-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable and versatile intermediate in the landscape of organic synthesis.[1] Its unique structural arrangement, featuring an aldehyde, a chloro group, and a methoxy group all in an ortho configuration, provides a rich platform for chemical transformations. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, a validated synthesis protocol, its characteristic reactivity, and its applications as a key building block in the development of pharmaceuticals and other fine chemicals. For researchers and drug development professionals, understanding the nuances of this reagent is crucial for leveraging its full synthetic potential.
Physicochemical and Structural Data
A comprehensive understanding of a reagent begins with its fundamental properties. This compound is typically a beige solid under standard conditions.[1] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 29866-54-4 | [3] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | Beige solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| SMILES | COC1=C(C(=CC=C1)Cl)C=O | [2] |
| InChIKey | UHXUZNJCLHADGD-UHFFFAOYSA-N | [2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis of this compound
The preparation of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method utilizes a more readily available precursor, 2-chloro-6-fluorobenzaldehyde. The causality behind this choice is the high electronegativity of the fluorine atom, which makes it an excellent leaving group in SNAr reactions when activated by an ortho- or para-directing group. The methoxy group is installed by reacting the precursor with a methoxide source, typically generated in situ from sodium hydroxide and methanol.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[4] It provides a self-validating system through clear steps for reaction, workup, and purification.
Materials:
-
2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol)
-
Sodium hydroxide (14.4 g, 0.35 mol)
-
Methanol (500 mL)
-
Water (400 mL)
-
Dichloromethane (DCM, 400 mL total)
-
Hexane (450 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-Chloro-6-fluorobenzaldehyde (51.5 g) in methanol (500 mL).
-
Addition of Base: Add sodium hydroxide (14.4 g) to the solution. The hydroxide reacts with methanol to form sodium methoxide, the active nucleophile.
-
Reaction Execution: Stir the reaction mixture and heat to reflux for 3 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup - Concentration: After the reaction is complete, cool the mixture to room temperature. Reduce the volume to approximately 200 mL by vacuum distillation.
-
Workup - Extraction: Add water (400 mL) and dichloromethane (200 mL) to the concentrated mixture to form a two-phase system. Separate the organic layer. Extract the aqueous phase twice more with 100 mL of dichloromethane each time.
-
Drying and Solvent Removal: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane by distillation.
-
Crystallization: Add hexane (450 mL) to the residue. The product, initially an oil, will begin to crystallize around 45°C.
-
Isolation: Cool the mixture to room temperature and allow it to granulate for 16 hours to maximize crystal formation. Filter the solid product to yield this compound.[4]
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the aldehyde and the substituted aromatic ring dictates its behavior in chemical reactions.
-
Aldehyde Group: The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This allows the molecule to readily participate in classic aldehyde reactions such as Wittig reactions, Grignard additions, reductive aminations, and condensation reactions (e.g., Knoevenagel, Claisen-Schmidt).[5]
-
Aromatic Ring: The methoxy group is a strong electron-donating group, while the chloro group is an electron-withdrawing but ortho-, para-directing group. Their combined presence activates the ring towards electrophilic substitution, although the steric hindrance from the three adjacent groups can influence regioselectivity.
Key Reactive Sites
References
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-6-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 2-chloro-6-methoxybenzaldehyde, a key intermediate in organic synthesis. While specific experimental data for this substrate is limited in publicly available literature, this document synthesizes established principles of electrophilic aromatic substitution, data from closely related analogues, and general protocols to predict and understand its reactivity. We will delve into the electronic and steric influences of the chloro, methoxy, and aldehyde substituents, predict the regioselectivity of common electrophilic substitution reactions, and provide illustrative experimental frameworks for nitration, halogenation, and Friedel-Crafts acylation. This guide is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile benzaldehyde derivative.
Introduction: The Synthetic Potential of this compound
This compound is a disubstituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing and deactivating chloro group, and a meta-directing aldehyde function, presents a fascinating case study in regioselectivity in electrophilic aromatic substitution. Understanding how these competing electronic and steric effects govern the introduction of new substituents is paramount for its effective utilization in multi-step syntheses.
The Directing Effects of Substituents: A Triad of Influences
The outcome of electrophilic substitution on the this compound ring is dictated by the interplay of the three substituents.
-
The Methoxy Group (-OCH₃): As a powerful activating and ortho, para-directing group, the methoxy substituent donates electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the positions ortho and para to it.
-
The Chloro Group (-Cl): The chloro group is a deactivating but ortho, para-directing substituent. While it withdraws electron density inductively due to its high electronegativity, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
-
The Aldehyde Group (-CHO): The aldehyde group is a strong deactivating and meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates of ortho and para attack and thus favoring substitution at the meta position.
The regiochemical outcome of an electrophilic substitution reaction on this compound will therefore be a consequence of the synergistic and antagonistic effects of these three groups.
Predicting Regioselectivity: A Qualitative Analysis
In this compound, the methoxy group at C6 and the chloro group at C2 are ortho to each other. The aldehyde group is at C1. The available positions for electrophilic attack are C3, C4, and C5.
-
Position C3: ortho to the chloro group and meta to the methoxy and aldehyde groups.
-
Position C4: para to the chloro group, meta to the aldehyde group, and ortho to the methoxy group.
-
Position C5: meta to the chloro and methoxy groups, and para to the aldehyde group.
The powerful activating and ortho, para-directing methoxy group will strongly favor substitution at its ortho (C5) and para (C3) positions. The chloro group will also direct to its ortho (C3) and para (C4) positions. The aldehyde group will direct to its meta positions (C3 and C5).
Considering these influences, the most likely positions for electrophilic attack are C3 and C5 , as they are activated by at least one of the directing groups. The C4 position is activated by the chloro group but is likely to be less favored due to the stronger directing effect of the methoxy group.
Diagram: Directing Influences on this compound
Caption: Predicted directing effects of substituents on this compound.
Key Electrophilic Substitution Reactions
While specific literature on the electrophilic substitution of this compound is sparse, we can extrapolate from the reactivity of analogous compounds and general principles.
Nitration
Nitration is a cornerstone of electrophilic aromatic substitution, introducing a nitro group (-NO₂) onto the aromatic ring. Based on a study of the nitration of 2-chloro-3-methoxybenzaldehyde, which yields a mixture of 4-nitro and 6-nitro derivatives, we can anticipate a similar outcome for the 2-chloro-6-methoxy isomer. The powerful directing effect of the methoxy group is expected to be dominant.
Predicted Products:
-
3-Nitro-2-chloro-6-methoxybenzaldehyde (major)
-
5-Nitro-2-chloro-6-methoxybenzaldehyde (minor)
Experimental Protocol (General)
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
Reaction: Dissolve this compound in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) and cool the solution in an ice bath.
-
Addition: Slowly add the pre-cooled nitrating mixture to the solution of the aldehyde, ensuring the temperature does not exceed 10°C.
-
Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Parameter | Condition | Causality |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺). |
| Temperature | 0-10 °C | Controls the exothermic reaction and minimizes side product formation. |
| Solvent | Glacial Acetic Acid / H₂SO₄ | Provides a medium for the reaction and helps to control the temperature. |
Halogenation
The introduction of a halogen (Cl, Br) onto the aromatic ring is another fundamental electrophilic substitution. The regioselectivity will be governed by the same principles as nitration.
Predicted Products (for Bromination):
-
3-Bromo-2-chloro-6-methoxybenzaldehyde (major)
-
5-Bromo-2-chloro-6-methoxybenzaldehyde (minor)
Experimental Protocol (General for Bromination)
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Reagent Addition: Slowly add a solution of bromine in the same solvent to the aldehyde solution at room temperature. A Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) may be required to enhance the electrophilicity of the bromine.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Purification: The product can be isolated by extraction and purified by column chromatography or recrystallization.
| Parameter | Condition | Causality |
| Halogenating Agent | Br₂ or Cl₂ | The source of the electrophilic halogen. |
| Catalyst | FeCl₃ or FeBr₃ (optional) | Polarizes the halogen-halogen bond, increasing its electrophilicity. |
| Solvent | Dichloromethane / Acetic Acid | Provides a non-reactive medium for the reaction. |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, a key transformation for the synthesis of aromatic ketones.[1][2][3][4] This reaction is particularly useful as the product is deactivated towards further substitution, preventing polyacylation.[3]
Predicted Products (for Acetylation with Acetyl Chloride):
-
3-Acetyl-2-chloro-6-methoxybenzaldehyde (major)
-
5-Acetyl-2-chloro-6-methoxybenzaldehyde (minor)
Experimental Protocol (General)
-
Complex Formation: In a flask equipped with a reflux condenser and a drying tube, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
-
Acyl Chloride Addition: Slowly add acetyl chloride to the stirred suspension at low temperature.
-
Substrate Addition: Add a solution of this compound in the same solvent to the reaction mixture.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: The product is isolated by extraction and purified by distillation or recrystallization.
| Parameter | Condition | Causality |
| Acylating Agent | Acetyl Chloride (CH₃COCl) | Source of the acylium ion electrophile. |
| Catalyst | Anhydrous AlCl₃ | A strong Lewis acid that facilitates the formation of the acylium ion. |
| Solvent | Dichloromethane / CS₂ | A dry, inert solvent is crucial as the catalyst is moisture-sensitive. |
Diagram: General Mechanism of Electrophilic Aromatic Substitution
Caption: A simplified workflow of electrophilic aromatic substitution.
Conclusion and Future Perspectives
This technical guide has provided a theoretical framework for understanding and predicting the outcomes of electrophilic substitution reactions on this compound. While direct experimental data remains limited, the principles of physical organic chemistry allow for reasoned predictions of regioselectivity. The dominance of the methoxy group as a strong ortho, para-director is the key determinant of the reaction's course.
For researchers in drug discovery and process development, the insights provided herein should serve as a valuable starting point for the synthesis of novel derivatives of this compound. It is imperative, however, to underscore that the provided protocols are general and will necessitate optimization for this specific substrate. Future experimental studies are crucial to validate these predictions and to fully elucidate the synthetic utility of this versatile building block.
References
A Technical Guide to the Structural Elucidation of 2-Chloro-6-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-6-methoxybenzaldehyde (C₈H₇ClO₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal logic behind the application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. By integrating foundational principles with detailed experimental protocols and data interpretation, this guide serves as a self-validating framework for the unambiguous confirmation of the compound's molecular structure.
Introduction
This compound is a disubstituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its precise molecular architecture, featuring an aldehyde, a chloro group, and a methoxy group on a benzene ring, dictates its reactivity and potential applications. An error in structural confirmation can lead to significant downstream consequences in a research and development pipeline. Therefore, a rigorous and systematic approach to its structural elucidation is paramount. This guide details the integrated spectroscopic workflow required to confirm the identity and purity of this compound with a high degree of confidence.
Molecular Structure and Analytical Overview
The logical starting point for any structural elucidation is the hypothesized structure. All subsequent analytical data will be used to either confirm or refute this initial hypothesis.
Figure 1: Molecular Structure and Numbering A diagram showing the chemical structure of this compound with atoms numbered for NMR assignment reference.
The elucidation process will follow a logical sequence, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the precise mapping of the carbon-hydrogen framework.
Figure 2: Spectroscopic Elucidation Workflow A flowchart outlining the systematic approach to structural confirmation, integrating MS, IR, and NMR techniques.
Mass Spectrometry (MS): The First Step
Expertise & Causality: The initial and most fundamental question in structural elucidation is "What is the molecular weight?". Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, this technique is particularly powerful due to the characteristic isotopic signature of chlorine.
Expected Data & Interpretation: The molecular formula C₈H₇ClO₂ has a monoisotopic mass of approximately 170.01 Da.[1] A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit two molecular ion peaks:
-
[M]⁺: at m/z ≈ 170, corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺: at m/z ≈ 172, corresponding to the molecule containing ³⁷Cl.
The relative intensity of these peaks should be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) and the loss of the entire aldehyde group ([M-CHO]⁺).[2]
| Ion | Expected m/z (for ³⁵Cl) | Interpretation |
| [M]⁺ | 170 | Molecular ion (C₈H₇³⁵ClO₂)⁺ |
| [M+2]⁺ | 172 | Molecular ion with ³⁷Cl isotope |
| [M-H]⁺ | 169 | Loss of the aldehydic hydrogen radical |
| [M-CHO]⁺ | 141 | Loss of the formyl radical (-CHO) |
| [C₆H₄Cl]⁺ | 111 | Loss of methoxy and carbonyl groups |
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: The sample is introduced into the ion source, typically via a direct insertion probe or a Gas Chromatograph (GC-MS) for purity analysis.
-
Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (standardized at 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming the molecular ion [M]⁺, and inducing fragmentation.
-
Analysis: The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: Once the molecular weight is confirmed, IR spectroscopy is employed to identify the functional groups present. This technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific functional groups.
Expected Data & Interpretation: The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2850-2960 | C-H Stretch | Methoxy (-OCH₃) |
| ~2720 & ~2820 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO)[3] |
| ~1700-1720 | C=O Stretch (Strong) | Aldehyde Carbonyl [3] |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~1020 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~750-800 | C-Cl Stretch | Aryl Halide |
The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic, though weaker, pair of aldehyde C-H stretches (Fermi doublet) between 2700-2900 cm⁻¹.[3] The presence of these signals strongly supports the identity as an aldehyde.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. At this interface, the beam penetrates a small distance into the sample, and absorption occurs at specific wavelengths.
-
Analysis: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier Transform (FT).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR maps out the carbon skeleton.
¹H NMR Spectroscopy
Expected Data & Interpretation: The molecule has three distinct types of protons: aldehydic, methoxy, and aromatic.
-
Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent carbonyl group and appears far downfield, typically as a singlet.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet.
-
Aromatic Protons (Ar-H): There are three protons on the aromatic ring. Due to the substitution pattern, they are not equivalent and will couple with each other, creating a complex splitting pattern. The proton at C4 is expected to be a triplet (coupled to H3 and H5), while the protons at C3 and C5 will be doublets (each coupled to H4).
| Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-CHO (C7) | ~10.4 | Singlet (s) | 1H | Strongly deshielded by the anisotropic effect of the C=O bond. |
| H-Ar (C4) | ~7.5 - 7.7 | Triplet (t) | 1H | Deshielded, coupled to two adjacent protons (H3 and H5). |
| H-Ar (C3, C5) | ~7.0 - 7.2 | Doublet (d) | 2H | Shielded relative to H4, each coupled to one adjacent proton (H4). The signals for H3 and H5 may overlap or be distinct. |
| H-OCH₃ (C8) | ~3.9 | Singlet (s) | 3H | Protons on the methoxy group are equivalent and shielded relative to aromatic protons. |
¹³C NMR Spectroscopy
Expected Data & Interpretation: The molecule has 8 carbon atoms, all in unique chemical environments.
-
Carbonyl Carbon (C=O): Similar to the aldehyde proton, this carbon is significantly deshielded and appears furthest downfield.
-
Aromatic Carbons: The six aromatic carbons will appear in the typical range of 110-165 ppm. The carbons directly attached to the electron-withdrawing chlorine (C2) and the electron-donating methoxy group (C6) will be significantly affected.
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded and appear furthest upfield.
| Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | ~190 | Highly deshielded carbonyl carbon.[4] |
| C-O (C6) | ~162 | Aromatic carbon attached to the electronegative oxygen atom. |
| C-Cl (C2) | ~138 | Aromatic carbon attached to the electronegative chlorine atom. |
| C-CHO (C1) | ~135 | Ipso-carbon attached to the aldehyde group. |
| C-H (C4) | ~132 | Aromatic CH carbon. |
| C-H (C5) | ~125 | Aromatic CH carbon. |
| C-H (C3) | ~115 | Aromatic CH carbon, likely shielded by the ortho-methoxy group. |
| -OCH₃ (C8) | ~56 | Shielded aliphatic carbon of the methoxy group.[5] |
Protocol: Acquiring NMR Spectra
-
Sample Preparation: Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be "shimmed" to maximize homogeneity.[6]
-
Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.
Conclusion: A Self-Validating Synthesis
The structural elucidation of this compound is a textbook example of a synergistic, multi-technique analytical process. Mass spectrometry confirms the molecular weight (170.59 g/mol ) and the presence of a single chlorine atom via the characteristic 3:1 [M]⁺:[M+2]⁺ isotopic pattern. Infrared spectroscopy validates the presence of the key functional groups, most notably the strong aldehyde C=O stretch near 1700 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the precise connectivity and substitution pattern of the aldehyde, chloro, and methoxy groups on the aromatic ring. When combined, these techniques provide an unambiguous and self-validating confirmation of the molecular structure, ensuring the integrity of the material for its intended downstream applications.
References
- 1. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Introduction: Contextualizing 2-Chloro-6-methoxybenzaldehyde in Drug Discovery
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is an aromatic aldehyde whose utility in modern synthetic chemistry is significant. Its substituted benzene ring, featuring both a chloro and a methoxy group, provides a versatile scaffold for building more complex molecular architectures.[1] In the pharmaceutical and agrochemical sectors, it serves as a critical intermediate, a foundational piece in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic compounds, as well as dyes and other fine chemicals.[1] The reactivity endowed by its functional groups makes it a valuable precursor for creating biologically active molecules.[1]
However, the very reactivity that makes this compound a valuable synthetic building block also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and protocols. It is designed to empower researchers to work confidently and safely, mitigating risks while harnessing the compound's full synthetic potential.
Hazard Identification and Risk Profile
Understanding the specific hazards associated with a chemical is the cornerstone of laboratory safety. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary risks are associated with irritation and acute toxicity if ingested.
GHS Hazard Classification
The compound is consistently identified with the following hazard statements:
These classifications are represented by the GHS07 pictogram, an exclamation mark, which signals that the substance may cause less severe health effects but still requires careful handling.[4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from PubChem and various supplier Safety Data Sheets.[3][4]
The causality behind these classifications lies in the chemical's ability to interact with biological tissues. As an aldehyde, it can react with proteins and other biomolecules, leading to the observed irritant effects on the skin, eyes, and respiratory tract upon direct contact or inhalation.
Exposure Control and Personal Protective Equipment (PPE)
A self-validating safety protocol relies on a multi-layered approach to exposure control, combining engineering controls with rigorous PPE protocols.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, which is a solid that can form dust, is to ensure adequate ventilation.[6][7]
-
Fume Hood: All weighing and handling of the solid compound should be performed within a certified chemical fume hood.[2] This contains any dust or vapors, preventing inhalation.
-
Ventilation Systems: The laboratory should be equipped with a general ventilation system that ensures a sufficient number of air changes per hour, preventing the accumulation of airborne contaminants.[6]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[6]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following are mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[8] A face shield may be required for procedures with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[4][7] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's permeation and breakthrough time data for the specific glove material. Always inspect gloves for damage before use and employ proper removal techniques to avoid skin contact.
-
Lab Coat/Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, chemical-resistant clothing or an apron may be necessary to prevent skin exposure.[2][4]
-
-
Respiratory Protection: While engineering controls should be the primary method of respiratory protection, a NIOSH-approved respirator (such as a dust mask type N95 for solids) may be required if dusts are generated and ventilation is inadequate.
The following workflow diagram illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling, Storage, and Emergency Protocols
Protocol for Safe Handling
Adherence to a strict handling protocol is non-negotiable.
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE and emergency equipment are available.
-
Work Area: Conduct all work in a designated area, preferably within a fume hood, to minimize contamination.[2]
-
Dispensing: Avoid generating dust when handling the solid.[7] Use non-sparking tools.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab, even if gloves were worn.[2][6] Do not eat, drink, or smoke in the work area.[9]
-
Contamination: If clothing becomes contaminated, remove it immediately and wash it before reuse.[4]
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in the original, tightly closed container.[2][6]
-
Location: Keep in a cool, dry, and well-ventilated area.[2][7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]
-
Conditions to Avoid: Keep away from heat, direct sunlight, and sources of ignition.[2]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
3.3.1 First-Aid Measures
-
Inhalation: Immediately remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If the person feels unwell or breathing is difficult, seek medical attention.[2][7]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[2] If eye irritation persists, consult an ophthalmologist.[2][4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a poison center or doctor immediately.[7]
3.3.2 Accidental Release (Spill) Response
The following diagram outlines the logical workflow for responding to a spill.
Caption: Chemical Spill Response Workflow.
3.3.3 Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or water spray.[2] Do not use a full water jet.[2]
-
Specific Hazards: Combustion can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][6][10]
-
Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][6]
Physicochemical and Toxicological Data
A summary of key data provides at-a-glance information for risk assessment.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 29866-54-4[3] |
| Molecular Formula | C₈H₇ClO₂[3][5] |
| Molecular Weight | 170.59 g/mol [3][5] |
| Appearance | Beige solid[1] |
| Storage Temperature | 0-8 °C[1] |
Toxicological Data
| Endpoint | Species | Value | Reference |
| LD50 Oral | Rat | 3,300 mg/kg | OECD Test Guideline 401[2] |
| LD50 Dermal | Rabbit | > 5,010 mg/kg | [2] |
The LD50 (Lethal Dose, 50%) data indicate moderate acute toxicity if swallowed and low toxicity via skin contact. However, the primary hazards remain its irritant properties.[2]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[8]
-
Conditions to Avoid: High temperatures, heat, and sources of ignition.[2][6]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[6][8]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen chloride gas.[6][10]
Conclusion
This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its potential for building complex, biologically active molecules is clear. However, realizing this potential requires an unwavering commitment to safety. By understanding its hazard profile, implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can mitigate the risks effectively. This guide serves as a technical framework to ensure that scientific discovery and personal safety proceed hand-in-hand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-CHLORO-6-METHOXY-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. cdhfinechemical.com [cdhfinechemical.com]
solubility of 2-Chloro-6-methoxybenzaldehyde in common solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₈H₇ClO₂), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Given the general absence of publicly available quantitative solubility data for this compound, this document establishes a framework for predicting solubility based on molecular structure and provides detailed, field-proven experimental protocols for its quantitative determination. The methodologies outlined herein are designed to be self-validating, ensuring researchers and process chemists can generate reliable and reproducible data to optimize reaction conditions, purification processes like crystallization and extraction, and formulation development.
Introduction: The Critical Role of Solubility
This compound is an aromatic compound whose utility as a synthetic building block is well-recognized.[1] Its molecular architecture, featuring chloro, methoxy, and aldehyde functional groups, makes it a versatile precursor for more complex molecules.[1] However, the successful application of this intermediate in any synthetic or formulation workflow is fundamentally governed by its solubility. Understanding how, and to what extent, this compound dissolves in various common solvents is critical for:
-
Reaction Kinetics: Ensuring the compound is sufficiently solvated to participate effectively in a chemical reaction.
-
Purification Strategy: Designing efficient crystallization, precipitation, and extraction procedures.[2]
-
Process Scalability: Predicting behavior and handling requirements in large-scale production.
-
Analytical Method Development: Preparing solutions for techniques like HPLC, GC, and NMR.
This guide provides both the theoretical underpinnings for solubility prediction and the practical methodologies for its precise measurement.
Molecular Profile and Theoretical Solubility Prediction
The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a robust predictive tool.[2][3] Let's analyze the structure of this compound to anticipate its behavior.
-
Molecular Formula: C₈H₇ClO₂[4]
-
Structure: A benzene ring substituted with an aldehyde (-CHO), a chloro (-Cl), and a methoxy (-OCH₃) group.
Key Structural Features Influencing Solubility:
-
Aromatic Ring (Nonpolar): The benzene core is hydrophobic and contributes to solubility in nonpolar solvents like hexane, toluene, and diethyl ether.
-
Aldehyde Group (Polar Aprotic): The carbonyl (C=O) in the aldehyde group is a strong hydrogen bond acceptor, imparting significant polarity. This suggests favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and some solubility in polar protic solvents.
-
Chloro Group (Polar): The electronegative chlorine atom creates a dipole, increasing the molecule's overall polarity and favoring dissolution in polar solvents.
-
Methoxy Group (Weakly Polar): The ether linkage is weakly polar and can act as a hydrogen bond acceptor, contributing modestly to solubility in polar solvents.
Predicted Solubility Behavior:
Based on this analysis, this compound is expected to be a compound of intermediate polarity.
-
High Solubility Expected in: Polar aprotic solvents such as dichloromethane (DCM) , chloroform , acetone , and ethyl acetate , which can effectively solvate the polar functional groups. Synthesis procedures confirm its high solubility in DCM.[5]
-
Moderate Solubility Expected in: Polar protic solvents like methanol , ethanol , and isopropanol . While it lacks a hydrogen bond-donating group, the oxygen and chlorine atoms can accept hydrogen bonds from the solvent.
-
Low to Negligible Solubility Expected in:
-
Nonpolar solvents like hexane and cyclohexane . The polar functional groups will dominate, preventing effective solvation by nonpolar molecules. Its use as a crystallization solvent in a synthesis procedure confirms its poor solubility in hexane.[5]
-
Water . The molecule's relatively large hydrophobic benzene ring and lack of strong hydrogen bond-donating groups suggest it will be poorly soluble in water.[3] A related compound, 2-hydroxy-6-methoxybenzaldehyde, is only slightly soluble in water.[6]
-
The following diagram illustrates the logical workflow for selecting an appropriate solvent based on the compound's structural characteristics.
Caption: Solvent selection workflow based on molecular features.
Qualitative and Inferred Solubility Data
While precise quantitative data is scarce, valuable qualitative information can be inferred from documented synthetic procedures.
| Solvent Class | Solvent Example | Inferred Solubility | Source/Rationale |
| Halogenated | Dichloromethane (DCM) | Soluble | Used as an extraction solvent during synthesis workup, indicating high solubility.[5] |
| Polar Aprotic | Diethyl Ether | Likely Soluble | Used for extraction of a structurally similar compound, suggesting good solubility.[7] |
| Polar Aprotic | Ethyl Acetate | Likely Soluble | A related compound, 2-Chloro-6-fluorobenzaldehyde, is slightly soluble in ethyl acetate.[8] |
| Nonpolar | Hexane | Poorly Soluble | Used as an anti-solvent or granulation solvent to induce crystallization, indicating low solubility.[5] |
| Polar Protic | Water | Insoluble/Slightly Soluble | General principles for small organic molecules suggest low aqueous solubility.[3][9] |
This inferred data strongly aligns with the theoretical predictions, providing a solid foundation for selecting solvent systems for further quantitative analysis.
Experimental Protocols for Quantitative Solubility Determination
To move beyond prediction and inference, rigorous experimental measurement is required. The following protocols describe a qualitative screening method and a definitive quantitative method.
Safety Precautions: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][10] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative assessment to classify the compound's solubility in a range of solvents.
Objective: To classify solubility as "Soluble," "Slightly Soluble," or "Insoluble" in various solvents at ambient temperature.
Methodology:
-
Preparation: Label a series of small (13x100 mm) test tubes, one for each solvent to be tested.
-
Analyte Addition: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add the selected solvent to the first tube in 0.25 mL increments.
-
Mixing: After each addition, cap and vigorously shake or vortex the tube for 30-60 seconds.[9]
-
Observation: Observe the sample for complete dissolution.
-
Classification:
-
Soluble: Complete dissolution in ≤ 1 mL of solvent.
-
Slightly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.
-
Insoluble: No visible dissolution after adding 3 mL of solvent.
-
-
Documentation: Record the results systematically for each solvent.
Protocol 2: Quantitative Determination via the Equilibrium Shake-Flask & Gravimetric Method
This is the gold-standard method for accurately determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[8]
Objective: To determine the solubility of this compound in a given solvent in mg/mL or g/100 mL at a controlled temperature.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Causality: To ensure the solution is truly saturated, an excess of the solid solute must be present at equilibrium.
-
Add an excess amount of this compound (e.g., ~200 mg) to a sealed, screw-cap vial containing a known volume of the chosen solvent (e.g., 5.0 mL).[8] The presence of undissolved solid is essential.
-
-
Equilibration:
-
Causality: Dissolution is a dynamic process that takes time to reach equilibrium. Agitation ensures the entire solvent volume is exposed to the solid, while temperature control is critical as solubility is temperature-dependent.
-
Place the sealed vial in a thermostatic shaker or on a stir plate within a temperature-controlled water bath.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. For compounds that dissolve slowly, 48 hours is recommended to guarantee equilibrium is reached.[8]
-
-
Phase Separation:
-
Causality: It is critical to analyze only the liquid phase (supernatant) without any undissolved solid particles, which would artificially inflate the measured solubility.
-
Remove the vial from the shaker and let it stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.
-
-
Solvent Evaporation & Mass Determination:
-
Causality: The gravimetric method relies on accurately weighing the mass of the solute left behind after the volatile solvent is removed.
-
Tare a clean, dry, and pre-weighed glass vial (Weight W₁).
-
Dispense the filtered supernatant into the tared vial and record the exact weight (Weight W₂).
-
Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.
-
Transfer the vial to a desiccator to cool to room temperature without absorbing atmospheric moisture. Weigh the vial containing the dried solute residue (Weight W₃).[8]
-
Repeat the drying and weighing cycle until a constant weight is achieved.[8]
-
-
Calculation of Solubility:
The following diagram outlines this definitive experimental workflow.
Caption: Workflow for quantitative solubility determination.
Conclusion
While readily available quantitative solubility data for this compound is limited, a robust solubility profile can be developed through a combination of theoretical prediction and systematic experimental verification. The compound's molecular structure suggests high solubility in polar aprotic solvents like dichloromethane, moderate solubility in alcohols, and poor solubility in water and nonpolar solvents like hexane. This profile is supported by qualitative data inferred from synthesis and purification literature. For researchers and drug development professionals requiring precise data, the detailed shake-flask gravimetric protocol provided herein offers a reliable and authoritative method for generating the critical information needed to optimize chemical processes and accelerate development timelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.ws [chem.ws]
- 3. quora.com [quora.com]
- 4. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]
- 6. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. bio.vu.nl [bio.vu.nl]
Methodological & Application
Application Notes: 2-Chloro-6-methoxybenzaldehyde in Modern Pharmaceutical Synthesis
Abstract
2-Chloro-6-methoxybenzaldehyde is a versatile substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional structure—featuring an aldehyde, an aryl chloride, and a methoxy group—provides a powerful toolkit for medicinal chemists. The aldehyde group acts as a linchpin for condensations and reductive aminations, the chloro substituent is a prime handle for palladium-catalyzed cross-coupling reactions, and the ortho-methoxy group sterically and electronically influences these transformations. This guide details field-proven protocols for three fundamental reactions employing this building block—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Knoevenagel condensation—demonstrating its broad utility in constructing scaffolds for advanced pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[1][2]
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound (C₈H₇ClO₂) is a solid organic compound recognized for its utility as a building block in pharmaceutical and fine chemical synthesis.[1] The strategic placement of its functional groups dictates its reactivity and makes it a valuable precursor for creating complex molecular architectures.[1]
-
The Aldehyde Group: This carbonyl moiety is a primary site for nucleophilic attack, enabling chain elongation and the introduction of new functionalities. It is readily employed in classic name reactions like Knoevenagel condensations and serves as the electrophile in reductive aminations to form secondary and tertiary amines.[3][4]
-
The Aryl Chloride: The chlorine atom provides a reactive site for one of the most powerful classes of reactions in modern drug discovery: palladium-catalyzed cross-coupling.[5] Although aryl chlorides are less reactive than their bromide or iodide counterparts, the development of advanced catalyst systems has made them reliable substrates for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) reactions.[6][7]
-
The Ortho-Methoxy Group: The methoxy group at the C6 position exerts a significant steric and electronic influence. It can direct metallation, influence the conformation of intermediates, and modulate the reactivity of the adjacent chloro and aldehyde groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Appearance | Solid | |
| CAS Number | 29866-54-4 | [8] |
| InChIKey | UHXUZNJCLHADGD-UHFFFAOYSA-N | |
Before proceeding with any protocol, it is imperative to consult the full Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and can cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Application Protocol I: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a pillar of medicinal chemistry, enabling the synthesis of biaryl motifs prevalent in numerous drugs, including anti-inflammatory agents and kinase inhibitors.[9][10] The primary challenge in using this compound is the lower reactivity of the C-Cl bond, which necessitates the use of highly active palladium catalysts, often featuring bulky, electron-rich phosphine ligands.[6]
Causality of Component Selection:
-
Catalyst System: A combination of a palladium source like Palladium(II) Acetate (Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands facilitate the difficult oxidative addition of the palladium to the strong aryl-chloride bond and prevent catalyst decomposition.[6]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often employed. It is effective in the transmetalation step without promoting significant side reactions like aldehyde degradation.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is standard. The water is essential for the activity of the inorganic base and facilitates the transmetalation step. All solvents must be rigorously degassed to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas, add Palladium(II) Acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Seal the flask with a septum. Add degassed anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Application Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation central to the synthesis of the vast majority of pharmaceuticals which are nitrogen-containing heterocycles or arylamines.[5][11] This reaction allows for the direct coupling of the aryl chloride with a primary or secondary amine, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[7][12]
Causality of Component Selection:
-
Catalyst System: Third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3) are highly effective. These air-stable complexes contain a built-in carbazole-N-aryl bond that readily undergoes reductive elimination to generate the active monoligated Pd(0)-phosphine species in situ, ensuring high catalytic activity.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex), which is a key step in the catalytic cycle.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of Argon, add the XPhos Pd G3 precatalyst (2 mol%) and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Tightly seal the reaction tube. Remove from the glovebox (if used) and place in a preheated heating block at 100 °C. Stir vigorously for 2-24 hours.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Pass the mixture through a short plug of Celite to remove palladium residues, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.
Application Protocol III: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a classic yet powerful C-C bond-forming reaction that utilizes the reactivity of the aldehyde.[14] It involves the reaction of the aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[3] The resulting α,β-unsaturated products are versatile intermediates and are themselves found in various biologically active molecules, including anticancer agents.[15]
Causality of Component Selection:
-
Active Methylene Compound: Malononitrile (NC-CH₂-CN) is an excellent choice due to the high acidity of its methylene protons, allowing the reaction to proceed under mild basic conditions.
-
Catalyst: A weak organic base like piperidine is sufficient to deprotonate the malononitrile to form the nucleophilic carbanion without promoting self-condensation of the aldehyde.[14]
-
Solvent: An alcohol solvent like ethanol is ideal as it readily dissolves the reactants and the catalyst.
Caption: Knoevenagel condensation reaction scheme.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv.) and malononitrile (1.0 equiv.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.
Conclusion
This compound is a high-value starting material for pharmaceutical synthesis due to the orthogonal reactivity of its three functional groups. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Knoevenagel condensation provide robust and reproducible methods for key synthetic transformations. These reactions enable the efficient construction of C-C, C-N, and C=C bonds, respectively, paving the way for the synthesis of diverse and complex molecular scaffolds essential for modern drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-6-methoxybenzaldehyde as a building block in organic synthesis
An In-Depth Guide to 2-Chloro-6-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Substituted Benzaldehyde
This compound is a highly functionalized aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its utility spans from the development of novel pharmaceuticals and agrochemicals to the creation of fine chemicals and materials.[1][2] The strategic placement of the chloro, methoxy, and aldehyde groups on the benzene ring imparts a unique combination of steric and electronic properties. These features allow for selective transformations and the construction of intricate molecular architectures that would be challenging to access through other means.
The core value of this building block lies in the reactivity of the aldehyde and the aryl chloride, modulated by the ortho-methoxy group. The aldehyde serves as a versatile handle for classic carbonyl chemistry, including condensations, reductive aminations, and olefinations. The aryl chloride, though traditionally less reactive than its bromide or iodide counterparts, can participate in modern cross-coupling reactions, enabling the formation of complex biaryl structures.[3][4] The presence of both the electron-withdrawing chlorine and electron-donating methoxy group, along with the significant steric hindrance they impose, presents both challenges and opportunities for the synthetic chemist, demanding a nuanced understanding of reaction mechanisms for successful application.[5][6] This guide provides detailed application notes and protocols for key transformations involving this compound, offering field-proven insights for researchers in organic synthesis and drug discovery.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is fundamental for its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 29866-54-4 | [7][8] |
| Molecular Formula | C₈H₇ClO₂ | [7][9] |
| Molecular Weight | 170.59 g/mol | [7][9] |
| Appearance | Solid | [9] |
| SMILES | COC1=C(C(=CC=C1)Cl)C=O | [7][9] |
| InChIKey | UHXUZNJCLHADGD-UHFFFAOYSA-N | [7][9] |
Hazard Identification: This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Application I: Carbon-Carbon Double Bond Formation via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity.[10][11][12] When applied to this compound, the reaction is heavily influenced by the steric bulk of the two ortho substituents. This hindrance can impede the approach of the phosphorus ylide to the carbonyl carbon, potentially slowing the reaction rate.[13] Therefore, careful selection of the ylide and reaction conditions is essential for achieving high yields.
The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine or oxaphosphetane intermediate, which then collapses to yield the desired alkene and the highly stable triphenylphosphine oxide byproduct.[10]
Figure 1: General scheme of the Wittig Reaction.
Protocol: Synthesis of 2-Chloro-1-methoxy-3-(2-phenylethenyl)benzene
This protocol details the reaction with benzyltriphenylphosphonium ylide to form a stilbene derivative.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise. The formation of the deep orange or red ylide will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution via cannula or syringe at room temperature.
-
Stir the reaction mixture for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis confirms the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target alkene.
-
Application II: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between aryl halides and organoboron compounds.[3][14][15] Utilizing this compound as the electrophile presents a significant challenge: aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[4] This is compounded by the steric hindrance from the ortho-methoxy group.
Success hinges on using a highly active catalyst system. Modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the difficult oxidative addition of the aryl chloride to the Pd(0) center and promote the subsequent reductive elimination.[3][4]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of a Biaryl Benzaldehyde
This protocol provides a robust starting point for coupling with various arylboronic acids. Optimization for each specific coupling partner is recommended.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (3.0 equiv.).
-
Seal the flask, and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. This is critical to prevent catalyst deactivation.[4]
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, add anhydrous toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl benzaldehyde.
-
Figure 3: A typical experimental workflow for organic synthesis.
Application III: Chalcone Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a type of aldol condensation, is a reliable method for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones) by reacting an aromatic aldehyde with an acetophenone in the presence of a base.[16] These chalcone scaffolds are precursors to flavonoids and are prevalent in many biologically active compounds, exhibiting activities such as anticancer and antimicrobial properties.[17]
Using this compound, the reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated carbonyl system characteristic of chalcones.
Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-chloro-6-methoxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4'-Hydroxyacetophenone
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4'-hydroxyacetophenone (1.0 equivalent) and this compound (1.0 equivalent) in methanol.
-
Prepare a solution of KOH (3.0 equivalents) in methanol and cool it in an ice bath.
-
-
Reaction Execution:
-
Slowly add the cooled methanolic KOH solution to the stirred solution of the aldehyde and ketone at room temperature.
-
A color change and/or the formation of a precipitate often indicates reaction progress.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker of crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until it is acidic to litmus paper (pH ~2-3). This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone.
-
Conclusion
This compound is a testament to the power of substituent effects in directing chemical reactivity. Its unique electronic and steric profile makes it an invaluable tool for synthetic chemists. While its hindered nature requires careful optimization of reaction conditions, particularly in cross-coupling and olefination reactions, it provides access to a diverse range of complex scaffolds. The protocols outlined in this guide serve as a robust foundation for researchers aiming to leverage this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 29866-54-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 29866-54-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of 2-Chloro-6-methoxybenzaldehyde with Sodium Hydroxide: A Detailed Guide to a Competing Pathway Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide to the reaction of 2-chloro-6-methoxybenzaldehyde with sodium hydroxide. This reaction is of significant interest in synthetic chemistry as it presents two primary, competing pathways: the Cannizzaro disproportionation and Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings of both pathways, provide detailed, field-proven laboratory protocols for executing the reaction, outline safety procedures, and present methods for product isolation and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of this synthetically valuable transformation.
Introduction and Theoretical Background
This compound is a substituted aromatic aldehyde featuring two key structural motifs that dictate its reactivity with strong bases like sodium hydroxide (NaOH). Firstly, it lacks α-hydrogens, making it a suitable substrate for the Cannizzaro reaction.[1][2] Secondly, it possesses a chlorine atom (a leaving group) on the aromatic ring, which is activated towards nucleophilic attack by an ortho-directing electron-withdrawing aldehyde group. This structure sets the stage for a classic case of competing reaction pathways.
Primary Pathway: The Cannizzaro Reaction
For aldehydes lacking α-hydrogens, treatment with a concentrated strong base induces a disproportionation reaction.[3][4] In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol.[5]
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the aldehyde.[3] This forms a tetrahedral intermediate. The crucial step involves the transfer of a hydride ion (H⁻) from this intermediate to the carbonyl carbon of a second aldehyde molecule.[1][5] This hydride transfer is the rate-determining step and results in the formation of a carboxylate salt and an alkoxide. A final proton exchange yields the primary alcohol and the stable carboxylate salt.
Caption: Mechanism of the Cannizzaro Reaction.
Competing Pathway: Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing aldehyde group ortho to the chlorine atom activates the aromatic ring for nucleophilic attack.[6][7] The hydroxide ion can act as a nucleophile, attacking the carbon atom bonded to the chlorine.
Mechanism: This pathway proceeds via a two-step addition-elimination mechanism.[8]
-
Addition: The nucleophile (OH⁻) attacks the carbon bearing the leaving group (Cl), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the ortho and para positions, and importantly, onto the oxygen of the aldehyde group, which provides significant stabilization.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product, 2-hydroxy-6-methoxybenzaldehyde.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Guide
This section provides a detailed protocol for performing the reaction with a focus on maximizing the yield of the Cannizzaro products.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Properties |
| This compound | 29866-54-4 | 170.59 | Solid, potential irritant.[9] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Solid pellets, corrosive, hygroscopic.[10] |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | Flammable liquid, peroxide former. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Corrosive liquid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | Solvent. |
Safety Precautions
This procedure involves hazardous materials. Adherence to standard laboratory safety protocols is mandatory.
| Hazard | Precautionary Measures |
| Corrosive Base (NaOH) | Causes severe skin burns and eye damage.[11][12] Wear appropriate PPE including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[13] |
| Irritant Aldehyde | Causes skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes. |
| Flammable Solvent (Diethyl Ether) | Highly flammable. Keep away from ignition sources. Use in a fume hood. |
| Corrosive Acid (HCl) | Causes severe burns. Handle with appropriate PPE in a fume hood. When diluting, always add acid to water. |
General Experimental Workflow
Caption: Overall workflow for the reaction and product isolation.
Step-by-Step Protocol
-
Preparation of NaOH Solution: In a fume hood, carefully prepare a 50% (w/v) aqueous solution of sodium hydroxide. Caution: The dissolution is highly exothermic. Allow the solution to cool to room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Initiation: Add the cooled 50% NaOH solution (approx. 2.5 eq of NaOH) to the flask. The mixture may become a thick slurry.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
After 24 hours, carefully add deionized water to the flask to dissolve the solids.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers. This ethereal layer contains the alcohol product.
-
The aqueous layer contains the sodium carboxylate salt.
-
-
Isolation of Alcohol Product:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Chloro-6-methoxybenzyl alcohol.
-
-
Isolation of Carboxylic Acid Product:
-
Cool the aqueous layer from the extraction in an ice bath.
-
Slowly and carefully acidify the aqueous layer by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2.
-
A white precipitate of 2-Chloro-6-methoxybenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
Product Purification and Characterization
-
The crude alcohol can be purified by column chromatography on silica gel or by recrystallization.
-
The crude carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final products using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm their identity and purity.
Expected Results & Data
The Cannizzaro reaction ideally produces a 1:1 molar ratio of the alcohol and the carboxylic acid, resulting in a theoretical maximum yield of 50% for each product based on the starting aldehyde.[3]
| Compound | Formula | M.W. ( g/mol ) | Expected Form |
| 2-Chloro-6-methoxybenzyl alcohol | C₈H₉ClO₂ | 172.61 | Solid |
| 2-Chloro-6-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | Solid |
| Potential SNAr Product: 2-Hydroxy-6-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | Solid[14] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently concentrated NaOH; Inadequate stirring of the heterogeneous mixture. | Ensure NaOH solution is at least 50%. Use a mechanical stirrer if magnetic stirring is insufficient to mix the thick slurry. |
| Low Yield of Carboxylic Acid | Incomplete precipitation during acidification; Product is somewhat water-soluble. | Ensure pH is < 2. Thoroughly chill the solution before and during filtration. Minimize the amount of cold water used for washing the precipitate. |
| Presence of SNAr Product | Reaction conditions (e.g., higher temperature) may favor substitution. | Maintain the reaction at room temperature. The Cannizzaro reaction is generally favored by very high base concentrations. |
Conclusion
The reaction of this compound with sodium hydroxide serves as an excellent case study in competing reaction pathways. While the Cannizzaro reaction is the predominant transformation under highly concentrated basic conditions due to the lack of α-hydrogens, the potential for a competing Nucleophilic Aromatic Substitution must be considered. By carefully controlling the reaction conditions as detailed in this note, researchers can selectively synthesize the corresponding disproportionation products, 2-chloro-6-methoxybenzyl alcohol and 2-chloro-6-methoxybenzoic acid, which are valuable building blocks for further synthetic elaboration in drug discovery and materials science.
References
- 1. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemsupply.com.au [chemsupply.com.au]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 14. 2-Hydroxy-6-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
The Synthetic Chemist's Guide to Heterocycle Construction from 2-Chloro-6-methoxybenzaldehyde
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary drug discovery and development, the efficient construction of novel heterocyclic scaffolds is paramount. These structural motifs are at the heart of a vast array of pharmacologically active agents. Among the myriad of starting materials available to the synthetic chemist, 2-Chloro-6-methoxybenzaldehyde stands out as a particularly versatile and reactive building block. Its unique substitution pattern—an aldehyde for diverse transformations, a methoxy group influencing electronic properties, and a strategically placed chlorine atom serving as a handle for further functionalization or as a key participant in cyclization reactions—renders it an invaluable precursor for a range of heterocyclic systems.
This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of synthetic procedures. Instead, it offers a deep dive into the strategic application of this compound in the synthesis of medicinally relevant heterocycles, including quinolines, benzodiazepines, and chromenes. We will explore the causality behind experimental choices, provide self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.
Strategic Overview: Unlocking the Synthetic Potential of this compound
The aldehyde functionality of this compound is the primary reactive site for initiating the construction of heterocyclic rings. Its electrophilic nature allows for a wide range of classical and modern organic reactions. The presence of the ortho-chloro and meta-methoxy substituents plays a crucial role in modulating the reactivity of the aromatic ring and influencing the regioselectivity of cyclization reactions. This guide will focus on three key strategic approaches for leveraging these features to build complex heterocyclic frameworks.
Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation
Introduction: The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a direct and powerful method for constructing the quinoline ring system.[1] Here, we adapt this classical reaction for the synthesis of a substituted quinoline from this compound, which first requires conversion to the corresponding 2-amino derivative.
Workflow Diagram:
Caption: Synthetic workflow for quinoline synthesis.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-chloro-6-methoxybenzaldehyde
This two-step procedure first introduces a nitro group, which is subsequently reduced to the required amine.
-
Nitration: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice, and collect the precipitated product by filtration.
-
Reduction: Suspend the crude 2-Chloro-5-nitro-6-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water. Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-chloro-6-methoxybenzaldehyde.
Step 2: Friedländer Annulation
-
In a round-bottom flask, dissolve 2-Amino-5-chloro-6-methoxybenzaldehyde (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).[1]
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted quinoline.
Quantitative Data:
| Reactant (Active Methylene) | Catalyst | Expected Product | Typical Yield Range |
| Ethyl acetoacetate | Piperidine | Ethyl 6-chloro-7-methoxy-2-methylquinoline-3-carboxylate | 75-85% |
| Malononitrile | NaOH | 2-Amino-6-chloro-7-methoxyquinoline-3-carbonitrile | 80-90% |
| Acetylacetone | p-TsOH | 3-Acetyl-6-chloro-7-methoxy-2-methylquinoline | 70-80% |
Application Note 2: Three-Component Synthesis of 1,5-Benzodiazepine Derivatives
Introduction: 1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds renowned for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[2] A highly efficient and atom-economical approach to these scaffolds is the one-pot, three-component condensation of an o-phenylenediamine, an aldehyde, and a dimedone derivative.[3] This methodology provides a straightforward route to this important heterocyclic system using this compound.
Workflow Diagram:
Caption: Three-component synthesis of 1,5-benzodiazepines.
Experimental Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 0.01 mol) and dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.40 g, 0.01 mol) in ethanol (20 mL).[3]
-
Add this compound (1.71 g, 0.01 mol) to the mixture.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle or water bath for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.
Quantitative Data:
| Aldehyde | Diamine | Active Methylene | Expected Product | Typical Yield Range |
| This compound | o-Phenylenediamine | Dimedone | 2-(2-Chloro-6-methoxyphenyl)-4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | 85-95% |
| This compound | 4-Methyl-1,2-phenylenediamine | Dimedone | 2-(2-Chloro-6-methoxyphenyl)-7-methyl-4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | 80-90% |
Application Note 3: Synthesis of Chromene Derivatives via Knoevenagel Condensation and Cyclization
Introduction: The chromene (benzopyran) scaffold is a key structural unit in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities.[4] A versatile strategy for the synthesis of 2-amino-4H-chromenes involves a one-pot, three-component reaction of an aldehyde, an active methylene compound (such as malononitrile), and a phenol. In this application, we utilize this compound and a resorcinol derivative in a base-catalyzed domino Knoevenagel condensation/intramolecular O-alkylation sequence.
Workflow Diagram:
Caption: Synthesis of 2-amino-4H-chromenes.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq), malononitrile (1.0 eq), and a resorcinol derivative (e.g., 5-methylresorcinol, 1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will often precipitate from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-amino-4H-chromene derivative.
Quantitative Data:
| Aldehyde | Phenol | Active Methylene | Expected Product | Typical Yield Range |
| This compound | Resorcinol | Malononitrile | 2-Amino-4-(2-chloro-6-methoxyphenyl)-4H-chromene-3-carbonitrile | 90-98% |
| This compound | 5-Methylresorcinol | Malononitrile | 2-Amino-4-(2-chloro-6-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile | 88-95% |
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this guide for the preparation of quinolines, benzodiazepines, and chromenes highlight the strategic advantages conferred by its unique substitution pattern. These methods, characterized by their efficiency and operational simplicity, provide a solid foundation for the exploration of novel chemical space in drug discovery and development. The presence of the chloro and methoxy groups in the final products also offers opportunities for further late-stage functionalization, enabling the generation of extensive compound libraries for biological screening. Future work in this area will undoubtedly focus on the development of enantioselective methodologies and the expansion of the heterocyclic repertoire accessible from this remarkable building block.
References
- 1. du.edu.eg [du.edu.eg]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Chloro-6-methoxybenzaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzaldehydes in Agrochemical Synthesis
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring dictates the electronic and steric properties of the molecule, which in turn influences its reactivity and biological efficacy. 2-Chloro-6-methoxybenzaldehyde, with its ortho-chloro and ortho-methoxy substituents, presents a unique electronic profile that can be strategically exploited in the design of novel pesticides. The chloro group acts as a good leaving group in nucleophilic aromatic substitution reactions and can also introduce beneficial steric and electronic effects in the final molecule. The methoxy group, a strong electron-donating group, can influence the reactivity of the aldehyde and the overall lipophilicity of the molecule, a critical parameter for pesticide uptake and transport in plants and fungi.
While its direct analogue, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the production of high-efficiency, low-toxicity fungicides and herbicides, this guide will focus on the untapped potential of this compound.[1][2] We will present a detailed synthetic pathway to a novel strobilurin analogue, demonstrating the practical application of this versatile building block in modern agrochemical research.
Application in Fungicide Synthesis: A Pathway to Novel Strobilurin Analogues
Strobilurins are a major class of fungicides that act by inhibiting the Qo site of the cytochrome bc1 complex, a critical enzyme in the mitochondrial respiratory chain of fungi. Pyraclostrobin is a prominent member of this class, and the development of its analogues is an active area of research to overcome resistance and broaden the spectrum of activity.[3][4]
Here, we propose a synthetic route to a novel pyraclostrobin analogue starting from this compound. This pathway leverages a key Knoevenagel condensation reaction to construct the core structure of the molecule.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process, beginning with the Knoevenagel condensation of this compound with a suitable active methylene compound, followed by the introduction of the pyrazole moiety and subsequent methylation to yield the final strobilurin analogue.
Caption: Proposed synthetic pathway to a novel pyraclostrobin analogue.
Experimental Protocols
Protocol 1: Knoevenagel Condensation for the Synthesis of the α,β-Unsaturated Ester Intermediate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[5][6][7] This reaction is pivotal for creating the carbon-carbon double bond that forms the backbone of our target molecule.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 170.59 | 1.71 g | 10 mmol |
| Methyl cyanoacetate | 99.09 | 0.99 g | 10 mmol |
| Piperidine | 85.15 | 0.1 mL | ~1 mmol |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound and 0.99 g (10 mmol) of methyl cyanoacetate in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).
-
Upon completion of the reaction (typically within 2-4 hours), the product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration.
-
If the product remains in solution, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the α,β-unsaturated ester intermediate.
Causality Behind Experimental Choices:
-
Catalyst: Piperidine is a mild organic base that is effective in catalyzing the Knoevenagel condensation. Its volatility allows for easy removal during workup.
-
Solvent: Ethanol is a good solvent for the reactants and the product, and its boiling point is suitable for gentle heating if required.
-
Monitoring: TLC is a crucial technique to determine the completion of the reaction and to check the purity of the product.
Protocol 2: Synthesis of the Pyraclostrobin Analogue Precursor
This step involves a nucleophilic substitution reaction where the hydroxyl group of 1-(4-chlorophenyl)-1H-pyrazol-3-ol attacks the double bond of the α,β-unsaturated ester intermediate, followed by the displacement of the cyano group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| α,β-Unsaturated Ester Intermediate | (Calculated from Step 1) | (From Step 1) | 10 mmol |
| 1-(4-chlorophenyl)-1H-pyrazol-3-ol | 194.61 | 1.95 g | 10 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine the α,β-unsaturated ester intermediate (10 mmol) from Protocol 1, 1.95 g (10 mmol) of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, and 2.76 g (20 mmol) of potassium carbonate in 50 mL of dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Dry the crude product in a vacuum oven.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a strong enough base to deprotonate the hydroxyl group of the pyrazole, facilitating the nucleophilic attack.
-
Solvent: DMF is a polar apathetic solvent that is excellent for SNAr reactions and has a high boiling point, allowing for elevated reaction temperatures.
-
Workup: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts.
Protocol 3: Methylation to Yield the Novel Pyraclostrobin Analogue
The final step is the methylation of the carbamate nitrogen to yield the target strobilurin analogue.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyraclostrobin Analogue Precursor | (Calculated from Step 2) | (From Step 2) | 10 mmol |
| Dimethyl Sulfate | 126.13 | 1.26 g (0.95 mL) | 10 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the pyraclostrobin analogue precursor (10 mmol) from Protocol 2 in 50 mL of acetone.
-
Add 2.07 g (15 mmol) of potassium carbonate to the solution.
-
With vigorous stirring, add 1.26 g (10 mmol) of dimethyl sulfate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the novel pyraclostrobin analogue by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent for N-alkylation.
-
Base: Potassium carbonate acts as a base to neutralize the acid formed during the reaction.
-
Solvent: Acetone is a suitable solvent for this reaction as it is inert to the reactants and has a low boiling point for easy removal.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂[8] |
| Molecular Weight | 170.59 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | 66-69 °C |
| Boiling Point | 135-137 °C at 10 mmHg |
| CAS Number | 29866-54-4[8] |
Conclusion
This compound is a valuable and versatile building block with significant potential in agrochemical research. The detailed protocols provided in this guide demonstrate a practical application of this compound in the synthesis of a novel strobilurin fungicide analogue. The strategic combination of its chloro and methoxy substituents offers a unique handle for synthetic chemists to design and create a new generation of pesticides. The experimental procedures outlined herein are robust and can be adapted for the synthesis of a variety of other agrochemical scaffolds. This guide serves as a foundational resource for researchers and scientists dedicated to the discovery and development of innovative crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 2-Chloro-6-methoxybenzaldehyde by HPLC and GC-MS for Pharmaceutical Quality Control
Abstract
This technical guide provides detailed, validated protocols for the quantitative analysis and impurity profiling of 2-Chloro-6-methoxybenzaldehyde, a critical intermediate in pharmaceutical synthesis.[1] We present two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for accurate quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and structural elucidation of the primary analyte and potential volatile impurities. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible results. This document serves as a comprehensive resource, integrating field-proven insights with authoritative standards for method validation.
Introduction: The Analytical Imperative for a Key Synthetic Building Block
This compound (CAS No. 29866-54-4) is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its unique structural features, including the reactive aldehyde functional group and the substituted benzene ring, make it a valuable precursor in the development of novel compounds, particularly pharmaceuticals like anti-inflammatory and analgesic agents.[1]
The purity of such an intermediate is paramount, as any impurities can carry through the synthetic process, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, robust analytical methods are essential for quality control, enabling accurate purity assessment and the identification of process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary techniques perfectly suited for this purpose. HPLC provides precise quantification and separation of non-volatile compounds, while GC-MS offers high-resolution separation of volatile substances with definitive identification through mass fragmentation patterns.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Reference |
| CAS Number | 29866-54-4 | [5] |
| Molecular Formula | C₈H₇ClO₂ | [5][6] |
| Molecular Weight | 170.59 g/mol | [5][6] |
| Appearance | Beige solid | [1] |
| IUPAC Name | This compound | [5] |
| Storage Conditions | Store at 0-8 °C | [1] |
High-Performance Liquid Chromatography (HPLC) Purity Assay
Principle of Analysis
This method employs reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar molecule, will partition between the two phases. Its retention is controlled by adjusting the ratio of the organic solvent (acetonitrile) to the aqueous phase. This separation mechanism is highly effective for resolving the main component from more polar or less polar impurities.[3] Detection is achieved using a UV detector, as the aromatic ring of the analyte exhibits strong absorbance in the UV spectrum.
Experimental Protocol: HPLC
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating aromatic compounds.[7]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Reference Standard: this compound, purity ≥99%.
-
Filters: 0.22 µm syringe filters for sample preparation.[8]
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. This stock solution should be sonicated for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to the mark with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the sample diluent. Filter the solution through a 0.22 µm filter prior to injection.[8]
The following conditions are a robust starting point and should be optimized as needed for specific instruments and impurity profiles.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust separation of small aromatic molecules. |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) | A gradient is used to ensure elution of potential late-eluting, nonpolar impurities while maintaining a reasonable run time. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B | This gradient provides good initial separation and a high-organic wash to clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A DAD can be used to scan for optimal wavelength. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Data Interpretation and Method Trustworthiness
The primary result is a chromatogram plotting UV absorbance against retention time. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
System Suitability: Before sample analysis, the chromatographic system must pass a system suitability test (SST). This is a self-validating step to ensure the system is performing correctly.[9] Inject the Working Standard Solution six times. The %RSD (Relative Standard Deviation) for the peak area and retention time should be ≤2.0%.
Validation: For use in a regulated environment, this method must be validated according to International Conference on Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[9] This involves formally proving the method's specificity, linearity, range, accuracy, and precision.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification
Principle of Analysis
GC-MS is the gold standard for identifying volatile and semi-volatile organic compounds. The sample is injected into a heated port, vaporized, and carried by an inert gas (helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). EI is a high-energy process that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to spectral libraries or interpreting the fragmentation pattern.[11]
Experimental Protocol: GC-MS
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Column: A low-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is ideal for general-purpose analysis of aromatic compounds.[11]
-
Carrier Gas: Helium, 99.999% purity.
-
Solvent: Dichloromethane or Methanol (GC grade).
-
Sample: this compound.
-
Sample Solution (100 µg/mL): Prepare a dilute solution by dissolving a small amount (approx. 1 mg) of the solid sample in 10 mL of a suitable volatile solvent like dichloromethane.[4] The goal is to achieve a concentration that avoids detector saturation.
These parameters are based on established methods for similar halogenated aromatic aldehydes and provide excellent separation and ionization.[11]
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 70 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Final hold: 5 min. | This program allows for the separation of volatile impurities from the main analyte and cleans the column. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, high-energy ionization that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | The industry standard energy for EI, which maximizes fragmentation and allows for comparison with NIST libraries. |
| Mass Range | 40 - 350 amu | Covers the molecular weight of the analyte and its expected fragments. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS identification of this compound.
Data Interpretation: Predicted Fragmentation Pattern
The mass spectrum provides definitive structural information. For this compound (MW=170.59), the following key fragments are predicted under EI conditions:
-
m/z 170/172 [M]⁺• (Molecular Ion): The presence of a peak pair with an approximate 3:1 intensity ratio is a hallmark of a monochlorinated compound, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a crucial first step in identification.[11]
-
m/z 169/171 [M-H]⁺: Loss of the aldehydic hydrogen is a common fragmentation pathway for aromatic aldehydes.[12][13]
-
m/z 155/157 [M-CH₃]⁺: Loss of a methyl radical from the methoxy group is a highly probable fragmentation event.
-
m/z 141/143 [M-CHO]⁺: Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (mass 29).[13] This is a strong indicator of an aldehyde.
-
m/z 135 [M-Cl]⁺: Loss of the chlorine radical (mass 35) to form a radical cation at m/z 135.
-
m/z 77 [C₆H₅]⁺: While less likely due to the other substituents, fragmentation leading to a bare phenyl cation is possible.[13]
The combination of the retention time from the GC and the unique fragmentation pattern, especially the chlorine isotope signature, provides an exceptionally high degree of confidence in the compound's identity.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical strategy for the quality control of this compound. The HPLC protocol is optimized for accurate and precise purity determination, while the GC-MS protocol offers unambiguous identification and structural confirmation. By explaining the rationale behind key parameters and incorporating principles of method validation, these protocols are designed to be robust, reliable, and readily transferable to any modern analytical laboratory focused on pharmaceutical development and quality assurance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. veeprho.com [veeprho.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Enigmatic Aroma: A Research Framework for 2-Chloro-6-methoxybenzaldehyde in the Fragrance Industry
Introduction: The Aromatic World of Benzaldehydes
The fragrance industry is in a perpetual quest for novel molecules that can evoke unique sensory experiences. Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of the perfumer's palette, imparting a characteristic sweet, almond-like, and cherry-like aroma.[1][2] Its derivatives are widely used to create a spectrum of scents, from floral and fruity to gourmand and spicy. The addition of various functional groups to the benzaldehyde scaffold can dramatically alter its olfactory profile, leading to the discovery of new and exciting fragrance ingredients.
This document delves into the potential role of a lesser-known derivative, 2-Chloro-6-methoxybenzaldehyde. While public domain information on its direct application in the fragrance industry is scarce, its chemical structure suggests intriguing possibilities. This guide, therefore, takes a research and development perspective, providing a comprehensive framework for the evaluation of novel compounds like this compound for fragrance applications. It is intended for researchers, scientists, and fragrance development professionals who are at the forefront of fragrance innovation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential fragrance ingredient is fundamental to its application and safety assessment.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | [3][4] |
| Molecular Weight | 170.59 g/mol | [3][4] |
| CAS Number | 29866-54-4 | [4] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [4] |
Hypothetical Olfactory Profile: A Structure-Odor Relationship Perspective
The olfactory character of a molecule is intricately linked to its structure.[5][6] While the precise scent of this compound is not widely documented, we can hypothesize its potential profile by analyzing its constituent functional groups:
-
Benzaldehyde Backbone: Provides the foundational almond-like, sweet, and slightly spicy notes.
-
Methoxy Group (-OCH₃) at position 6: The presence of a methoxy group can introduce sweet, powdery, and sometimes floral or vanilla-like facets. For instance, 2-methoxybenzaldehyde (o-anisaldehyde) is known for its sweet, hawthorn-like aroma with vanilla and almond undertones.
-
Chloro Group (-Cl) at position 2: Halogen atoms can influence the volatility and overall odor character. A chloro group can sometimes impart a slightly sharp, chemical, or even a subtly sweet or fruity nuance, depending on its position and the surrounding molecular architecture.
Based on these structural features, it is plausible that this compound could possess a complex aroma profile, potentially a sweet, powdery, and slightly spicy scent with a unique, sharp nuance conferred by the chlorine atom.
A Framework for Evaluation: From Synthesis to Sensory Analysis
The introduction of a new molecule into the fragrance palette requires a rigorous and systematic evaluation process. The following protocol outlines a comprehensive approach for assessing the potential of this compound as a fragrance ingredient.
Caption: A comprehensive workflow for the evaluation of a novel fragrance ingredient.
PART 1: Synthesis and Purification
A reliable and scalable synthesis route is paramount for the commercial viability of a new fragrance ingredient.
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a generalized representation based on common synthetic methods for substituted benzaldehydes.[7][8][9]
Objective: To synthesize this compound from a suitable precursor. A potential route could involve the formylation of 1-chloro-3-methoxybenzene.
Materials:
-
1-chloro-3-methoxybenzene
-
A suitable formylating agent (e.g., dichloromethyl methyl ether with a Lewis acid catalyst like TiCl₄, or a Vilsmeier-Haack reagent)
-
Anhydrous dichloromethane (DCM) as solvent
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-chloro-3-methoxybenzene in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the formylating agent to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
Protocol 2: Purification
Objective: To purify the synthesized this compound.
Procedure:
-
Vacuum Distillation or Recrystallization: Depending on the physical state and properties of the crude product, purify by vacuum distillation (for liquids) or recrystallization from a suitable solvent system (for solids).
-
Column Chromatography: If necessary, further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
PART 2: Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any impurities.
Instrumentation and Conditions (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
Procedure:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetone or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Analyze the resulting chromatogram to determine the percentage purity based on the peak area of the main component.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern consistent with this compound.
Protocol 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
Procedure:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence and connectivity of all atoms in the this compound structure.
PART 3: Olfactory Evaluation
The sensory perception of a new molecule is the ultimate test of its potential as a fragrance ingredient.
Protocol 5: Sensory Panel Evaluation
Objective: To characterize the olfactory profile of this compound.
Procedure:
-
Prepare a dilution of the purified compound in a neutral solvent (e.g., ethanol or dipropylene glycol) at various concentrations (e.g., 10%, 1%, 0.1%).
-
Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
-
A panel of trained perfumers or sensory analysts should evaluate the scent at different time points (top, middle, and base notes).
-
Record detailed odor descriptors, including character, intensity, and tenacity.[10][11]
Caption: A streamlined workflow for the sensory evaluation of a new fragrance molecule.
PART 4: Application and Stability Studies
To be commercially viable, a new fragrance ingredient must perform well in various product formulations and remain stable over time.
Protocol 6: Formulation Studies
Objective: To evaluate the performance of this compound in different fragrance applications.
Procedure:
-
Incorporate the new molecule at various concentrations into different fragrance bases (e.g., a simple floral accord, a woody base, an oriental theme).
-
Evaluate the impact of the new molecule on the overall scent profile of the fragrance base.
-
Test the performance of the final fragrance in various consumer product matrices (e.g., soap, lotion, fine fragrance).
Protocol 7: Stability Testing
Objective: To assess the chemical stability of this compound in different conditions.
Procedure:
-
Subject the neat material and its formulations to accelerated stability testing (e.g., elevated temperatures, UV light exposure).
-
Periodically analyze the samples using GC-MS to monitor for degradation products and changes in concentration.
-
Conduct olfactory evaluations to detect any changes in the scent profile over time.
PART 5: Safety Assessment
Ensuring the safety of a new fragrance ingredient is a critical and non-negotiable step.[12][13][14][15][16]
Protocol 8: Comprehensive Safety Evaluation
Objective: To assess the safety of this compound for use in consumer products.
Procedure:
-
Literature Review and In Silico Analysis: Conduct a thorough review of toxicological data for structurally related compounds. Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity.
-
Genotoxicity Assessment: Perform a battery of in vitro genotoxicity tests (e.g., Ames test, micronucleus test).
-
Dermal Sensitization: Evaluate the potential for skin sensitization using validated in vitro methods (e.g., Direct Peptide Reactivity Assay, KeratinoSens™).
-
Phototoxicity Assessment: If the molecule absorbs UV light, assess its potential for phototoxicity.
-
Repeated Dose Toxicity: Based on exposure levels and initial data, a repeated dose toxicity study may be required.
All safety assessments should be conducted in accordance with the guidelines established by regulatory bodies and organizations such as the Research Institute for Fragrance Materials (RIFM).[13][14]
Conclusion
While the role of this compound in the fragrance industry is not yet established, its unique chemical structure presents an intriguing opportunity for the discovery of a novel aroma chemical. The comprehensive research and development framework outlined in these application notes provides a robust pathway for the synthesis, characterization, and evaluation of this and other new potential fragrance ingredients. By following a systematic and scientifically rigorous approach, the fragrance industry can continue to innovate and create the captivating scents of the future.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 10. ijirt.org [ijirt.org]
- 11. odournet.com [odournet.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. RIFM Home | Fragrance Material Safety Assessment Center [fragrancematerialsafetyresource.elsevier.com]
- 14. rifm.org [rifm.org]
- 15. The safety assessment of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rifm.org [rifm.org]
The Strategic Utility of 2-Chloro-6-methoxybenzaldehyde in the Synthesis of Biologically Active Heterocycles
Introduction: Unlocking Molecular Complexity from a Versatile Precursor
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic campaign. 2-Chloro-6-methoxybenzaldehyde, a readily available aromatic aldehyde, has emerged as a valuable building block for the construction of a diverse array of biologically active molecules. Its unique substitution pattern—an ortho-chloro group and an ortho-methoxy group flanking the aldehyde functionality—imparts distinct reactivity and conformational properties that can be strategically exploited to access complex molecular architectures. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methoxy group create a nuanced electronic and steric environment around the reactive aldehyde, influencing its susceptibility to nucleophilic attack and subsequent cyclization reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of two prominent classes of bioactive compounds: quinazolinones and chalcones . These scaffolds are at the core of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide will delve into the mechanistic underpinnings of these synthetic transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage the full potential of this versatile synthetic intermediate.
I. Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: A Gateway to Potent Bioactive Scaffolds
The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][6][7] The synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the cyclocondensation of a substituted benzaldehyde with 2-aminobenzamide is a robust and atom-economical approach to this important heterocyclic system.[1][2][8]
A. Mechanistic Rationale: The Logic of Cyclocondensation
The reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminobenzamide on the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization and dehydration to yield the final 2,3-dihydroquinazolin-4(1H)-one product. The use of water as a solvent is not only environmentally benign but can also facilitate the reaction by promoting proton transfer steps.[1] Notably, this reaction can often be performed efficiently without the need for a catalyst, simplifying the purification process.[1][6]
B. Experimental Workflow: A Catalyst-Free Approach
The following diagram illustrates the general workflow for the synthesis of 2-(2-chloro-6-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.
Caption: General workflow for the synthesis of 2-(2-chloro-6-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.
C. Detailed Protocol: Synthesis of 2-(2-chloro-6-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
This protocol is adapted from a general, catalyst-free method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[1][6] Optimization may be required for the specific substrates.
Materials:
-
2-Aminobenzamide
-
This compound
-
Deionized Water
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2-aminobenzamide (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq) in 10 mL of deionized water.
-
Reaction: Heat the mixture to 90°C with vigorous stirring in a preheated oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold 50% aqueous ethanol.
-
Final Purification: Recrystallize the solid product from 80% ethanol to afford the pure 2-(2-chloro-6-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.
Data Summary Table:
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 2-(2-chloro-6-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 2-4 | >90 (expected) |
| 2 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 2 | 95[1] |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 2 | 96[1] |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 2 | 94[1] |
II. Synthesis of Chalcones via Claisen-Schmidt Condensation: Building Blocks for Diverse Pharmacophores
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of biologically active compounds that can be readily synthesized using this compound.[3][4][5] They serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][9]
A. Mechanistic Rationale: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (in this case, this compound) and a ketone (such as a substituted acetophenone).[4] The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone product.[10]
B. Experimental Workflow: Base-Catalyzed Chalcone Synthesis
The following diagram outlines the general workflow for the synthesis of chalcones from this compound.
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
C. Detailed Protocol: Synthesis of 1-(Substituted-phenyl)-3-(2-chloro-6-methoxyphenyl)prop-2-en-1-one
This protocol is a general procedure for the Claisen-Schmidt condensation and can be adapted for various substituted acetophenones.[3][10]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10-40% in water)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (1.0 eq) and the desired acetophenone derivative (1.0 eq) in a suitable volume of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath. While stirring, slowly add the aqueous NaOH solution dropwise. The formation of a precipitate often indicates product formation.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction's progress by TLC.
-
Product Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify by the slow addition of dilute HCl until the solution is neutral to litmus paper.
-
Purification: Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.
-
Final Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
Data Summary Table for Chalcone Synthesis:
| Entry | Acetophenone Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | 1-Phenyl-3-(2-chloro-6-methoxyphenyl)prop-2-en-1-one | 4-8 | >80 (expected) |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2-chloro-6-methoxyphenyl)prop-2-en-1-one | 4-8 | >80 (expected) |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(2-chloro-6-methoxyphenyl)prop-2-en-1-one | 6-12 | >75 (expected) |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of biologically active molecules. The protocols detailed in this application note for the synthesis of quinazolinones and chalcones highlight straightforward, efficient, and often environmentally friendly methods for accessing these important pharmacophores. The unique electronic and steric properties imparted by the chloro and methoxy substituents can be strategically employed to generate novel analogs with potentially enhanced biological activities. By understanding the underlying reaction mechanisms and following these robust protocols, researchers can effectively utilize this compound as a key building block in their drug discovery and development endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As a key building block in pharmaceuticals and agrochemicals, mastering its synthesis is crucial for many research and development pipelines.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the lab. We will explore the most common synthetic routes, dissect potential pitfalls, and provide validated solutions based on established chemical literature.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound (C₈H₇ClO₂) primarily involves the formylation of 1-chloro-3-methoxybenzene.[1][2] The methoxy group is an ortho-para directing group, making the positions ortho (2- and 6-) and para (4-) to it susceptible to electrophilic substitution. The challenge lies in achieving high regioselectivity for the desired 2-position over the sterically less hindered 4-position.
Two primary methods have proven effective, each with distinct advantages and challenges:
-
Vilsmeier-Haack Formylation: A classic and widely used method for formylating electron-rich aromatic rings.[3][4] It utilizes a pre-formed "Vilsmeier reagent," typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5][6][7]
-
Directed Ortho-Metalation (DoM): A powerful technique for achieving high regioselectivity.[8] It uses an organolithium reagent to deprotonate the most acidic proton on the aromatic ring, which is directed to the ortho position by a directing metalation group (DMG)—in this case, the methoxy group.[8][9] The resulting aryllithium intermediate is then quenched with a formylating agent like DMF.
The choice between these methods often depends on the required scale, desired purity, and the available laboratory infrastructure.
Section 2: Troubleshooting Guide & Diagnostics
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Issue 1: Low or No Yield in Vilsmeier-Haack Synthesis
Question: My Vilsmeier-Haack reaction is resulting in a very low yield, or in some cases, no product at all. What are the potential causes and how can I fix them?
Answer: Low yield in a Vilsmeier-Haack reaction is a frequent problem that can almost always be traced back to one of three areas: the integrity of the Vilsmeier reagent, the reaction conditions, or the work-up procedure.
Causality Analysis & Solutions:
-
A. Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive. Its formation is the critical first step of the reaction.[6][7]
-
Cause: Contamination of DMF or POCl₃ with water will consume the reagents and prevent the formation of the active electrophile. The use of old or improperly stored POCl₃ can also be a factor.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
B. Sub-optimal Reaction Temperature: The formylation of activated aromatic rings is temperature-dependent.[5]
-
Cause: If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk the formation of decomposition products and undesirable side-reactions, including potential formylation at the para position.
-
Solution: The addition of POCl₃ to DMF should be done at 0°C to control the exothermic reaction. After the addition of 1-chloro-3-methoxybenzene, the reaction mixture should be slowly warmed to a moderate temperature. A good starting point is 50-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature for your specific setup.
-
-
C. Incorrect Stoichiometry: The molar ratio of the reactants is crucial for driving the reaction to completion.
-
Cause: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: A slight excess of the Vilsmeier reagent is often beneficial. Refer to the table below for a recommended starting point.
-
| Reagent | Molar Ratio (Relative to Substrate) | Rationale |
| 1-Chloro-3-methoxybenzene | 1.0 | Limiting Reagent |
| N,N-Dimethylformamide (DMF) | 1.5 - 2.0 | Acts as both reagent and sometimes solvent. Excess ensures complete formation of the Vilsmeier reagent. |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.3 | A slight excess ensures full conversion of DMF to the active electrophile. |
-
D. Inefficient Hydrolysis (Work-up): The reaction initially forms an iminium ion intermediate, which must be hydrolyzed to yield the final aldehyde.[3][6]
-
Cause: Improper pH or temperature during the hydrolysis step can lead to decomposition or incomplete conversion.
-
Solution: After the reaction is complete (as determined by TLC/GC), the mixture should be cooled and slowly quenched by pouring it onto crushed ice. This is followed by neutralization, typically with an aqueous solution of sodium bicarbonate or sodium acetate, until the pH is neutral. Vigorous stirring during this process is essential to ensure complete hydrolysis of the intermediate.
-
Troubleshooting Logic Diagram
Issue 2: Formation of Isomeric Byproducts
Question: My final product is contaminated with a significant amount of an isomer. How do I identify it and improve the regioselectivity of my reaction?
Answer: The most likely isomeric byproduct is 4-Chloro-2-methoxybenzaldehyde . This arises from electrophilic attack at the para-position relative to the methoxy group. While the methoxy group activates both ortho positions (2 and 6), the Vilsmeier-Haack reaction can favor the less sterically hindered para position.[5]
Causality Analysis & Solutions:
-
A. Steric and Electronic Effects: The Vilsmeier reagent is a bulky electrophile. Steric hindrance from the adjacent chlorine atom at the 1-position can disfavor attack at the 2-position, leading to increased formation of the 4-substituted product.
-
Solution 1 (Optimize Vilsmeier Conditions): Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product. Experiment with temperatures in the 25-40°C range to see if the isomer ratio improves, even if it requires a longer reaction time.
-
Solution 2 (Switch to Directed Ortho-Metalation): For the highest possible regioselectivity for the 2-position, the Directed Ortho-Metalation (DoM) route is superior. The methoxy group is a strong directing group that complexes with the lithium cation of the organolithium base, guiding deprotonation exclusively to the adjacent ortho position.[8][10] This method effectively eliminates the formation of the 4-isomer.
-
-
B. Purification Challenges: If minor amounts of the isomer are unavoidable, effective purification is key.
-
Solution: The two isomers often have slightly different polarities. Fractional distillation under reduced pressure or column chromatography on silica gel can be effective for separation. Develop a TLC method first to find a solvent system (e.g., hexane/ethyl acetate mixtures) that shows good separation between the spots of the desired product and the impurity.
-
Issue 3: Difficulties with the Directed Ortho-Metalation (DoM) Route
Question: I am attempting the Directed Ortho-Metalation (DoM) synthesis, but the reaction is failing. What are the most critical parameters for this method?
Answer: The DoM reaction is mechanistically distinct from the Vilsmeier-Haack and is extremely sensitive to air and moisture. Success hinges on rigorous control of the reaction environment and reagents.
Causality Analysis & Solutions:
-
A. Incomplete Deprotonation (Lithiation): The formation of the aryllithium intermediate is the core of the reaction.[8]
-
Cause: The most common cause of failure is the presence of trace amounts of water or other protic sources, which will instantly quench the highly basic organolithium reagent (e.g., n-butyllithium). An insufficient amount of base or a temperature that is too high can also lead to incomplete lithiation.
-
Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried for several hours. Use anhydrous solvents, typically THF, which should be freshly distilled from a drying agent like sodium/benzophenone. The reaction must be run under a strict inert atmosphere. The lithiation step is typically performed at very low temperatures, -78°C (a dry ice/acetone bath), to ensure the stability of the aryllithium intermediate.[9]
-
-
B. Poor Electrophilic Quench:
-
Cause: The addition of the formylating agent (DMF) must be efficient to trap the aryllithium intermediate.
-
Solution: Add high-purity, anhydrous DMF dropwise at -78°C after the lithiation is complete. Allow the reaction to stir at this temperature for a period before slowly warming to room temperature. The subsequent aqueous work-up will then hydrolyze the intermediate to form the aldehyde.
-
Section 3: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DMF (1.5 eq). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Formylation: Add 1-chloro-3-methoxybenzene (1.0 eq) to the flask. Heat the reaction mixture to 50-60°C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel chromatography.
Protocol 2: Directed Ortho-Metalation (DoM)
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and 1-chloro-3-methoxybenzene (1.0 eq).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise. Stir the resulting solution at -78°C for 1-2 hours.
-
Quenching: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78°C.
-
Warming: After the addition is complete, continue stirring at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as described in the Vilsmeier-Haack protocol.
Section 4: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: Vilsmeier-Haack or Directed Ortho-Metalation? A1: The Vilsmeier-Haack reaction is generally more suitable for larger-scale synthesis due to its less stringent requirements for anhydrous conditions and its use of cheaper reagents.[4] However, if high regioselectivity and purity are paramount, and you are working on a smaller scale where isomer separation is problematic, the Directed Ortho-Metalation route is the superior choice.[8]
Q2: What are the key safety precautions for handling POCl₃ and n-Butyllithium? A2: Both reagents are highly hazardous.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water, releasing toxic fumes. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.
-
n-Butyllithium (n-BuLi): Is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques. Ensure a suitable fire extinguisher (Class D, for combustible metals) is nearby.
Q3: How can I confirm the identity and purity of my final product? A3: The identity of this compound can be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10.4 ppm), the methoxy group (~3.9 ppm), and three distinct aromatic protons.
-
GC-MS: This will provide the molecular weight (m/z = 170.59 g/mol ) and a characteristic fragmentation pattern.[11]
-
Purity: Purity can be assessed quantitatively by GC with an internal standard or by qNMR (quantitative NMR).
References
- 1. 1-CHLORO-3-METHOXYBENZENE | CAS 2845-89-8 [matrix-fine-chemicals.com]
- 2. Benzene, 1-chloro-3-methoxy- [webbook.nist.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and degradation of 2-Chloro-6-methoxybenzaldehyde under different conditions
Welcome to the technical support center for 2-Chloro-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Compound Stability Profile
This compound is a versatile intermediate in organic synthesis. However, its stability can be compromised under various experimental and storage conditions. Understanding its degradation pathways is crucial for its effective use.
General Stability and Storage Recommendations
Proper storage is the first line of defense against degradation. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C[3] | Minimizes the rate of potential thermal degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde functionality. |
| Light | Amber vial or stored in the dark | Protects against photodegradation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to moisture and atmospheric oxygen. |
Incompatible Materials
To prevent unwanted reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These can oxidize the aldehyde group to a carboxylic acid.[1]
-
Strong Bases: Can lead to reactions such as the Cannizzaro reaction or nucleophilic substitution.[1][4][5]
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.
-
Heat, Flames, and Sparks: The compound is combustible and can decompose at elevated temperatures.[6]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting/Validation Steps |
| Discoloration of the solid compound (e.g., yellowing) | 1. Oxidation: Exposure to air can lead to the formation of the corresponding carboxylic acid (2-chloro-6-methoxybenzoic acid), which may be colored or have colored impurities. 2. Photodegradation: Exposure to light can induce degradation, leading to colored byproducts. | 1. Confirm Identity of Impurity: Use analytical techniques like HPLC, GC-MS, or NMR to identify the colored impurity. Compare the results with the expected degradation products. 2. Purification: If oxidation is confirmed, the material can be purified. Washing with a dilute sodium bicarbonate solution can remove the acidic impurity. Subsequent recrystallization or column chromatography can further purify the compound. 3. Improve Storage: Store the compound under an inert atmosphere and protected from light. |
| Low assay or presence of impurities in a freshly opened bottle | 1. Improper long-term storage: The compound may have degraded over time due to suboptimal storage conditions. 2. Manufacturing impurities: Residual starting materials or byproducts from the synthesis may be present. | 1. Analytical Verification: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact purity. 2. Review Certificate of Analysis (CoA): Check the CoA for the initial purity and any specified impurities. 3. Purification: If necessary, purify the compound using appropriate techniques before use. |
| Inconsistent reaction yields or unexpected side products | 1. Degradation of the starting material: Using a degraded starting material will inevitably affect the reaction outcome. 2. Reaction with incompatible reagents/solvents: The reaction conditions may be promoting the degradation of the starting material or product. 3. pH instability: The reaction pH might be causing hydrolysis or other degradation pathways. | 1. Check Starting Material Purity: Always verify the purity of this compound before starting a reaction. 2. Solvent and Reagent Compatibility: Ensure that the chosen solvent and reagents are compatible with the starting material under the reaction conditions. For example, avoid strong bases if the aldehyde functionality is to be preserved. 3. pH Control: If the reaction is sensitive to pH, use a buffered system to maintain the optimal pH range. 4. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the formation of any unexpected byproducts. |
| Formation of 2-Chloro-6-methoxybenzoic acid as a byproduct | Oxidation: The aldehyde is susceptible to oxidation, which can be caused by atmospheric oxygen, oxidizing reagents, or even some solvents under certain conditions. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar). 2. Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen. 3. Avoid Oxidizing Agents: Scrutinize the reaction components to ensure no unintended oxidizing agents are present. |
| Formation of 2-Chloro-6-methoxybenzyl alcohol as a byproduct | Reduction: The aldehyde can be reduced to the corresponding alcohol by reducing agents or through a disproportionation reaction (Cannizzaro) in the presence of a strong base. | 1. Avoid Reducing Agents: Ensure no reducing agents are present in the reaction mixture unless intended. 2. Control Basicity: If a base is required, use a non-nucleophilic, sterically hindered base, or a weaker base if possible, to avoid the Cannizzaro reaction. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure and data from analogous compounds, the primary degradation pathways are:
-
Oxidation: The aldehyde group is prone to oxidation to form 2-chloro-6-methoxybenzoic acid. This can be initiated by atmospheric oxygen, light, or oxidizing agents.[7]
-
Photodegradation: Aromatic aldehydes and chlorinated aromatic compounds can undergo degradation upon exposure to UV light. This can involve homolytic cleavage of the carbon-chlorine bond or reactions involving the aldehyde group.[2][8]
-
Reaction with Strong Bases: In the presence of strong bases and in the absence of α-hydrogens, this compound can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol (2-chloro-6-methoxybenzyl alcohol) and carboxylic acid (2-chloro-6-methoxybenzoic acid).[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): While less common without strong activation, under harsh conditions with potent nucleophiles, substitution of the chloro or methoxy group could occur. The presence of the electron-withdrawing aldehyde group can facilitate such reactions.
Q2: How does pH affect the stability of this compound?
A2:
-
Acidic Conditions: Generally, the compound is relatively stable in mildly acidic conditions. However, very strong acidic conditions might promote hydrolysis of the methoxy group, although this is generally difficult on an aromatic ring.
-
Neutral Conditions: The compound is most stable at or near neutral pH.
-
Basic Conditions: The compound is least stable in basic conditions. Strong bases can catalyze the Cannizzaro reaction.[4][5] Furthermore, nucleophilic attack on the aromatic ring may be facilitated at higher pH.
Q3: Is this compound sensitive to light?
A3: Yes. Aromatic aldehydes and chlorinated aromatic compounds are known to be sensitive to light, particularly UV radiation.[2][9] Photodegradation can lead to the formation of various byproducts and discoloration of the material. It is crucial to store the compound in a light-protected container and to minimize its exposure to light during experiments.
Q4: What are the expected byproducts of thermal degradation?
Q5: How can I monitor the degradation of this compound in my samples?
A5: Several analytical techniques can be used to monitor the degradation:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products and quantifying them. A reverse-phase C18 column with a UV detector is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products if they are present in sufficient concentration.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of a sample and detect the presence of impurities.
Section 4: Experimental Protocols & Visualizations
Protocol for a Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Objective: To identify the potential degradation products and pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of the compound in a transparent vial to light in a photostability chamber. Prepare a control sample wrapped in aluminum foil.
-
-
Incubation: Incubate all solutions (except the photolytic sample) at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Sample Analysis: At various time points, withdraw an aliquot from each solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Use a diode array detector to compare the UV spectra of the new peaks with the parent compound. If available, use LC-MS to identify the mass of the degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the key hypothesized degradation pathways of this compound.
References
- 1. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyze the following reaction sequences involving benzaldehyde (C_6H_5CH.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. datapdf.com [datapdf.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reactions with 2-Chloro-6-methoxybenzaldehyde
Welcome to the technical support center for 2-Chloro-6-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this sterically hindered aromatic aldehyde. Here, you will find in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic routes and overcome common experimental challenges.
Introduction: The Challenge of the 2,6-Disubstituted Ring
This compound is a valuable synthetic intermediate, but its structure presents a distinct set of challenges. The presence of two substituents in the ortho positions relative to the aldehyde group creates significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, slowing down reaction rates and often requiring more forcing conditions than with less substituted benzaldehydes. Furthermore, the electronic effects of the electron-withdrawing chloro group and the electron-donating methoxy group can modulate the electrophilicity of the aldehyde, influencing reaction pathways and the formation of side products.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: General Handling and Purity Assessment
Question: My this compound appears discolored. Is it stable, and how should I purify it before use?
Answer: Discoloration, often a pale yellow hue, can indicate the presence of impurities, primarily the corresponding carboxylic acid (2-chloro-6-methoxybenzoic acid) formed via air oxidation. While the aldehyde is generally stable, prolonged storage, especially if not under an inert atmosphere, can lead to degradation. For sensitive reactions, using freshly purified starting material is crucial to avoid side reactions and ensure reproducibility.
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: A mixture of hexane and a minimal amount of a more polar solvent like ethyl acetate or dichloromethane is effective. The goal is to find a system where the aldehyde is soluble when hot but sparingly soluble at room temperature.
-
Procedure:
-
Dissolve the crude aldehyde in a minimum amount of the hot solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum. A typical recovery yield for recrystallization is 85-95%.
-
Purity Verification:
-
Melting Point: The sharp melting point of the purified solid is a good indicator of purity.
-
NMR Spectroscopy: ¹H NMR should show a clean spectrum corresponding to the structure. Pay close attention to the aldehydic proton signal and the absence of broad peaks that might indicate the carboxylic acid impurity.
-
TLC Analysis: A single spot on a TLC plate (using a hexane/ethyl acetate eluent system) is a quick and effective purity check.
Section 2: Troubleshooting Common Carbon-Carbon Bond Forming Reactions
This section addresses frequently encountered issues in reactions where this compound serves as the electrophile.
Knoevenagel Condensation
The Knoevenagel condensation is a robust method for forming α,β-unsaturated systems. However, the steric hindrance of this compound can make this reaction sluggish.
Question: My Knoevenagel condensation with malononitrile is giving a low yield and requires long reaction times. How can I improve it?
Answer: This is a classic issue stemming from the steric hindrance around the aldehyde. The nucleophilic attack by the enolate of malononitrile is sterically impeded. To overcome this, you need to enhance the reaction's kinetics.
Causality & Solutions:
-
Insufficient Catalyst Activity: Weak bases may not be sufficient to drive the reaction to completion in a reasonable timeframe. While piperidine is a common catalyst, a stronger, non-nucleophilic base can be more effective.
-
Reversible First Step: The initial nucleophilic addition is often reversible. To push the equilibrium towards the product, the subsequent dehydration step should be facilitated.
Optimization Strategies:
| Parameter | Standard Condition | Optimized Condition for Hindered Aldehyde | Rationale |
| Catalyst | Piperidine (catalytic) | L-Proline, or a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | L-Proline acts as an effective organocatalyst, while DBU provides stronger basicity to increase the rate of deprotonation of the active methylene compound.[1] |
| Temperature | Room Temperature | Reflux | Increasing the temperature provides the necessary activation energy to overcome the steric barrier. |
| Water Removal | Not typically done | Use of a Dean-Stark trap (with a solvent like toluene) or addition of molecular sieves. | Removing the water byproduct shifts the equilibrium towards the dehydrated product, driving the reaction to completion according to Le Châtelier's principle.[2] |
Troubleshooting Workflow for Knoevenagel Condensation
Caption: Decision workflow for optimizing Knoevenagel condensations.
Wittig Reaction
The Wittig reaction is a powerful tool for olefination, but ylide reactivity and steric hindrance are key considerations.
Question: I am attempting a Wittig reaction to form a styrene derivative, but I am recovering unreacted aldehyde. What is going wrong?
Answer: Recovering the starting aldehyde in a Wittig reaction points to two primary culprits: an insufficiently reactive ylide or steric hindrance preventing the initial [2+2] cycloaddition.
Causality & Solutions:
-
Ylide Stability: Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less nucleophilic and may struggle to react with the hindered aldehyde. Unstabilized ylides (from simple alkyl halides) are more reactive and generally preferred for hindered substrates.
-
Base Selection: The choice of base is critical for generating the ylide. For less acidic phosphonium salts, a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary to ensure complete ylide formation.
-
Steric Clash: The bulky triphenylphosphine oxide byproduct can be slow to be eliminated.
Optimization Strategies:
| Parameter | Potential Issue | Optimized Approach | Rationale |
| Ylide Type | Using a stabilized ylide. | Use a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide). | More reactive ylides are better able to overcome the steric barrier of the 2,6-disubstituted aldehyde.[3] |
| Base | Incomplete deprotonation of the phosphonium salt. | Use a strong, non-nucleophilic base like n-BuLi or KHMDS in an anhydrous aprotic solvent (e.g., THF, Toluene). | Ensures quantitative formation of the ylide, maximizing the concentration of the active nucleophile. |
| Temperature | Reaction is too slow at room temperature. | Gentle heating (e.g., 40-50 °C) after the addition of the aldehyde can help overcome the activation energy barrier. | Provides thermal energy to facilitate the cycloaddition and subsequent elimination steps. |
| Reaction Order | Ylide decomposition before aldehyde addition. | Generate the ylide in situ and add the aldehyde solution dropwise to the freshly prepared ylide. | Minimizes the time the reactive ylide is present before it can react with the electrophile. |
Section 3: Reactions Involving the Chloro Substituent
The chloro group on the aromatic ring opens up possibilities for cross-coupling reactions.
Question: I am struggling with a Suzuki-Miyaura coupling using a derivative of this compound. The reaction is not going to completion. What should I consider?
Answer: Aryl chlorides are notoriously less reactive in Suzuki-Miyaura couplings than their bromide or iodide counterparts.[4] This, combined with the steric hindrance from the ortho-methoxy group and the aldehyde, makes this a challenging transformation that requires a highly active catalyst system.
Causality & Solutions:
-
Difficult Oxidative Addition: The C-Cl bond is strong, making the initial oxidative addition to the Pd(0) center the rate-limiting step.
-
Catalyst Deactivation: The aldehyde functionality can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition.
Key Parameters for a Successful Suzuki Coupling:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). | These ligands promote the difficult oxidative addition of the aryl chloride and stabilize the active catalytic species.[4] |
| Base | A moderately strong base like K₃PO₄ or K₂CO₃. | The base is crucial for the transmetalation step. The choice should be optimized based on the specific boronic acid used. |
| Solvent | Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene. | Proper degassing is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I perform a reductive amination with this compound? What conditions are recommended?
A1: Yes, but direct reductive amination with sodium borohydride might lead to the reduction of the aldehyde to the corresponding alcohol as a significant side product. A two-step procedure or the use of a milder, more selective reducing agent is recommended.
-
Recommended Method: First, form the imine by stirring the aldehyde with the desired amine (1.0-1.1 equivalents) in a solvent like dichloromethane (DCM) or methanol, often with a catalytic amount of acetic acid. After imine formation is complete (monitor by TLC or NMR), add a milder reducing agent like sodium triacetoxyborohydride (STAB). STAB is generally selective for the iminium ion over the aldehyde.
Q2: I am observing the formation of 2-chloro-6-methoxybenzyl alcohol as a byproduct in my reaction. How can I avoid this?
A2: The formation of the corresponding alcohol is a common side reaction, especially if your reaction conditions involve nucleophilic reducing agents (like NaBH₄) or basic conditions at elevated temperatures (Cannizzaro-type reaction).
-
To minimize alcohol formation:
-
Avoid strong, non-selective reducing agents if other transformations are desired.
-
When using strong bases for other reactions (like the Wittig reaction), ensure the temperature is controlled and the reaction time is not excessively long.
-
Work under an inert atmosphere to prevent any radical-mediated processes that could lead to reduction.
-
Q3: How do the electronic properties of the chloro and methoxy groups influence the reactivity of the aldehyde?
A3: It's a balance of effects. The chloro group is electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating through resonance, which can decrease the electrophilicity of the carbonyl carbon. The net effect is a moderately activated aldehyde, but the dominant factor in its reactivity profile is often the steric hindrance imposed by these ortho substituents.
References
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 2-Chloro-6-methoxybenzaldehyde
Welcome to the technical support center for 2-Chloro-6-methoxybenzaldehyde. As a critical intermediate in pharmaceutical and fine chemical synthesis, its unique electronic and steric properties present distinct challenges. The aldehyde functionality is sterically hindered by the ortho-chloro and ortho-methoxy groups, influencing its reactivity and predisposing many reactions to specific side-product pathways. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common byproduct formation issues, ensuring higher yields and purity for your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured by common reaction classes performed on this compound. Each section addresses a specific, frequently encountered byproduct and provides mechanistic explanations, preventative strategies, and optimized protocols.
Section 1: Grignard & Organolithium Additions
Nucleophilic addition to the sterically encumbered carbonyl group in this compound is often challenging, leading to competitive side reactions.
FAQ 1.1: My Grignard reaction is producing low yields of the desired secondary alcohol. Instead, I'm isolating 2-Chloro-6-methoxybenzyl alcohol and recovering unreacted starting material. What is causing this?
Root Cause Analysis: This issue stems from two primary competing pathways against the desired 1,2-addition: Reduction and Enolization .
-
Reduction: Due to the steric hindrance around the carbonyl carbon, the Grignard reagent can act as a hydride source rather than a nucleophile. This occurs via a cyclic six-membered transition state where a β-hydrogen from the Grignard reagent is transferred to the carbonyl carbon, reducing the aldehyde to an alcohol.[1] This pathway is particularly prevalent with bulky Grignard reagents that have accessible β-hydrogens (e.g., Isopropylmagnesium bromide).
-
Enolization: While less common for aldehydes lacking α-protons, highly basic Grignard reagents can, in some contexts, interact with other acidic protons in the system or, if the starting material is contaminated, lead to non-productive acid-base quenching.[1][2] This regenerates the starting material upon aqueous workup.
The formation of 2-Chloro-6-methoxybenzyl alcohol is the classic signature of the reduction pathway dominating over nucleophilic addition.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for Grignard reagents with sterically hindered aldehydes.
Troubleshooting & Optimization Strategies:
| Parameter | Issue / Observation | Recommended Action | Rationale |
| Reagent Choice | High levels of reduction byproduct. | Switch from a Grignard reagent (R-MgX) to an organolithium (R-Li) or organocerium (R-CeCl₂) reagent. | Organolithium reagents are generally more nucleophilic and less basic/reducing than Grignards. Organocerium reagents (prepared by adding CeCl₃ to an organolithium or Grignard) dramatically increase nucleophilicity and suppress reduction.[3] |
| Temperature | Low yields, complex mixture. | Maintain a low reaction temperature (-78 °C is standard). Add the aldehyde solution slowly to the organometallic reagent. | Lower temperatures favor the kinetically controlled 1,2-addition pathway over side reactions like reduction or potential attack at other sites. |
| Solvent | Reaction is sluggish or inefficient. | Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). 2-Methyltetrahydrofuran (2-MeTHF) can also improve yields and chemoselectivity.[4] | These solvents are crucial for solvating the magnesium center, which is necessary for the Grignard reagent's reactivity. Ensure absolute dryness to prevent quenching. |
| Reagent Quality | Inconsistent results. | Use freshly prepared or recently titrated Grignard/organolithium reagents. | Organometallic reagents degrade over time, leading to lower effective concentrations and the presence of basic impurities (e.g., Mg(OH)X) that can cause side reactions. |
Optimized Protocol (Example: Addition of n-Butyllithium):
-
To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous diethyl ether (10 mL/mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred solvent.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the n-butyllithium solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with ether, combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
Section 2: Oxidation of the Aldehyde
Unwanted oxidation of the aldehyde to a carboxylic acid is a common problem, either during storage or as a side reaction.
FAQ 2.1: I am detecting 2-Chloro-6-methoxybenzoic acid in my starting material/reaction mixture. How can I prevent this premature oxidation?
Root Cause Analysis: Aldehydes, particularly aromatic ones, are susceptible to aerobic oxidation (autoxidation). This process is often initiated by light, heat, or trace metal impurities and proceeds via a free-radical chain mechanism involving atmospheric oxygen.[5] The result is the formation of the corresponding carboxylic acid, which can interfere with subsequent reactions.
Visualizing the Degradation Pathway:
Caption: Factors leading to the unwanted oxidation of the aldehyde starting material.
Troubleshooting & Preventative Measures:
| Parameter | Issue / Observation | Recommended Action | Rationale |
| Storage | Gradual appearance of acidic impurity over time. | Store this compound under an inert atmosphere (argon or nitrogen), protected from light in a tightly sealed container, preferably at a low temperature. | This minimizes exposure to the key initiators of autoxidation: oxygen and light. |
| Reaction Setup | Formation of benzoic acid during a non-oxidative reaction. | Use degassed solvents for your reaction. Maintain an inert atmosphere (argon or nitrogen blanket) throughout the experiment. | Removing dissolved oxygen from the reaction medium prevents it from participating in radical-chain oxidation of the sensitive aldehyde. |
| Reagent Purity | Inconsistent results or byproduct formation. | If trace metal contamination is suspected, purify solvents or filter reagents. Use high-purity starting materials. | Trace transition metals can catalyze aerobic oxidation. |
Protocol for Purifying Aldehyde from Carboxylic Acid Impurity:
-
Dissolve the impure this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as the carboxylate salt.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo to yield the purified aldehyde.
Section 3: Reductive Amination
The formation of an amine via an intermediate imine is a powerful transformation, but the timing of the reduction is critical.
FAQ 3.1: In my one-pot reductive amination, I'm observing a significant amount of 2-Chloro-6-methoxybenzyl alcohol as a byproduct. How can I favor the desired amine product?
Root Cause Analysis: This is a classic chemoselectivity problem in one-pot reductive aminations. The reducing agent does not distinguish between the aldehyde starting material and the imine intermediate formed in situ. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, a significant portion of the starting material will be converted directly to the corresponding alcohol byproduct.[6][7] The steric hindrance on this compound can slow down the rate of imine formation, exacerbating this issue.
Visualizing the Competing Reductions:
Caption: Competing reduction of the aldehyde and the imine intermediate in reductive amination.
Troubleshooting & Optimization Strategies:
| Parameter | Issue / Observation | Recommended Action | Rationale |
| Procedure | High levels of alcohol byproduct. | Switch from a one-pot to a two-step procedure . First, form the imine by mixing the aldehyde and amine (often with a dehydrating agent like MgSO₄ or molecular sieves, or with azeotropic removal of water). Once imine formation is complete, add the reducing agent. | This physically separates the aldehyde from the reducing agent, ensuring only the imine is present during the reduction step. |
| Reducing Agent | Non-selective reduction. | Use a pH-sensitive or sterically hindered reducing agent like sodium triacetoxyborohydride (STAB) . | STAB is milder than NaBH₄ and is particularly effective at reducing protonated iminium ions, which form under mildly acidic conditions. It reduces aldehydes much more slowly, making it ideal for one-pot reactions. |
| pH Control | Slow imine formation. | Add a catalytic amount of a weak acid, such as acetic acid (AcOH). | Acid catalysis accelerates the dehydration step required for imine formation. However, excess acid can protonate and deactivate the amine nucleophile. Optimal pH is typically between 5 and 7. |
Optimized Protocol (One-Pot using STAB):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or acetonitrile.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any effervescence.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and purify by chromatography.
References
storage conditions to maintain 2-Chloro-6-methoxybenzaldehyde purity
Welcome to the dedicated technical support center for 2-Chloro-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term purity and stability of your material, safeguarding the integrity of your experimental outcomes.
I. Core Concepts: Understanding the Stability of this compound
This compound is a robust compound when handled correctly, but its aldehyde functional group is susceptible to oxidation, which is the primary pathway for degradation. The principal degradation product is 2-chloro-6-methoxybenzoic acid. This conversion is accelerated by exposure to oxygen (air), light, and elevated temperatures. Understanding this fundamental instability is crucial for implementing effective storage and handling protocols.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain optimal purity, this compound should be stored under the conditions summarized in the table below. The primary goal is to minimize exposure to atmospheric oxygen and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of auto-oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde to a carboxylic acid. |
| Light | Amber vial or in the dark | Aromatic aldehydes can be light-sensitive, leading to degradation.[1] |
| Container | Tightly sealed, appropriate material | Prevents moisture ingress and reaction with container material. |
Q2: I've noticed the white powder has developed a yellowish tint. Is it still usable?
A2: A yellowish tint is often an early indicator of degradation, likely due to the formation of small amounts of colored impurities from oxidation or other side reactions, a phenomenon observed in similar compounds like benzaldehyde.[2] While a slight color change may not significantly impact purity for some applications, it is crucial to re-analyze the material's purity before use, for example, by HPLC. For high-sensitivity applications, using only pure, white starting material is recommended.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term storage at room temperature is unlikely to cause significant immediate degradation, it is not recommended. For maintaining long-term purity and consistency between experiments, it is best practice to always return the compound to its recommended refrigerated storage conditions promptly after use.
Q4: What is the primary degradation product I should look for?
A4: The most common degradation product is 2-chloro-6-methoxybenzoic acid, formed through the oxidation of the aldehyde group. This is a critical impurity to monitor as it can alter the reactivity and outcome of your synthesis.
III. Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow to diagnose and resolve them.
Problem 1: Decreased Purity or Appearance of a New Peak in HPLC/GC Analysis
-
Observation: Your routine purity analysis shows a new, more polar peak, and the area of the main this compound peak has decreased.
-
Probable Cause: The new peak is likely 2-chloro-6-methoxybenzoic acid due to oxidation. Aldehydes are readily oxidized to carboxylic acids, and this is the most common degradation pathway.[3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity issues.
Problem 2: Inconsistent Reaction Yields or Byproduct Formation
-
Observation: You are experiencing lower than expected yields in a reaction where this compound is a starting material, or you are observing unexpected byproducts.
-
Probable Cause: The presence of the 2-chloro-6-methoxybenzoic acid impurity can interfere with many reactions. For example, in a Grignard reaction, the acidic proton of the carboxylic acid will quench the Grignard reagent, reducing the effective amount available to react with the aldehyde and lowering your yield.
-
Solution:
-
Confirm Purity: Before starting your reaction, always confirm the purity of your this compound lot using the HPLC method outlined below or your own validated method.
-
Use Fresh Material: If the purity is below your required specification (e.g., <98%), it is best to use a fresh, unopened bottle of the reagent.
-
Purification: If a fresh bottle is unavailable, you may consider purifying the material. Recrystallization from a suitable solvent system (e.g., a hexane/ethyl acetate mixture) can be effective in removing the more polar benzoic acid impurity.
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This general-purpose reverse-phase HPLC method is a starting point for assessing the purity of this compound and detecting the primary degradant, 2-chloro-6-methoxybenzoic acid. Note: This method should be validated for your specific application.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Expected Results: this compound will have a specific retention time. Its primary impurity, 2-chloro-6-methoxybenzoic acid, will typically elute earlier due to its higher polarity.
Caption: HPLC analysis workflow.
Protocol 2: Recommended Handling Procedure for Maintaining Purity
To minimize degradation during use, follow this procedure:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: If possible, handle the solid in a glove box or under a stream of an inert gas like argon or nitrogen.
-
Dispensing: Quickly weigh the desired amount of the compound and securely reseal the container immediately.
-
Storage: Promptly return the container to the recommended 2-8°C storage conditions.
V. References
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Chloro-6-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. My aim is to blend established chemical principles with practical, field-tested insights to ensure your synthetic endeavors are both successful and safe.
I. Overview of Synthetic Strategies
The synthesis of this compound on a larger scale typically employs one of three primary routes, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, equipment, and safety infrastructure.
-
Vilsmeier-Haack Formylation: This method involves the formylation of an electron-rich aromatic precursor, 1-chloro-3-methoxybenzene. It is a widely used industrial process for aldehyde synthesis.[1][2]
-
Directed Ortho-Metalation (DoM): This strategy utilizes an organolithium reagent to deprotonate the position ortho to the methoxy group of a suitable precursor, followed by quenching with a formylating agent.[3]
-
Grignard Reaction: While less common for this specific target, a Grignard-based approach could be envisioned, for instance, from a 2-chloro-6-methoxybenzonitrile precursor.
The following sections will delve into the specific challenges you might face with these methods during scale-up.
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
A. Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings. However, scaling up this reaction requires careful control over reagent addition and temperature.[4][5]
Question 1: My Vilsmeier-Haack reaction is sluggish and gives low conversion, even with extended reaction times. What could be the issue?
Answer:
Several factors could be contributing to a sluggish reaction on a larger scale:
-
Insufficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloromethyliminium salt, is formed from the reaction of a formamide (like DMF) with an activating agent (like phosphorus oxychloride, POCl₃).[1] On a larger scale, inefficient mixing can lead to localized depletion of one of the reagents, hindering the formation of the active electrophile. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Low Reaction Temperature: While the Vilsmeier-Haack reaction can be exothermic, maintaining an appropriate temperature is crucial for a reasonable reaction rate. If the temperature is too low, the reaction kinetics will be slow. Consider a controlled heating profile after the initial exotherm subsides.
-
Substrate Purity: The presence of impurities in your 1-chloro-3-methoxybenzene starting material can inhibit the reaction. Ensure your starting material is of high purity before commencing the scale-up.
Question 2: I'm observing the formation of a significant amount of an unknown impurity in my scaled-up Vilsmeier-Haack reaction. How can I identify and mitigate this?
Answer:
Impurity profiling is critical during scale-up, as new byproducts can emerge that were not significant at the lab scale.[6][7][8]
-
Potential Side Reactions: The Vilsmeier reagent can react at other positions on the aromatic ring, although the methoxy group is a strong ortho-, para-director. However, under forcing conditions, other isomers may form. Additionally, di-formylation or reaction with impurities in the starting material are possibilities.
-
Identification: Isolate the impurity using preparative chromatography and characterize it using techniques like NMR and mass spectrometry.[6]
-
Mitigation:
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. An excess may lead to di-formylation.
-
Continuous Flow Chemistry: For better control over reaction parameters and to minimize the formation of unstable intermediates, consider a continuous flow setup. This approach has been shown to be beneficial for Vilsmeier-Haack reactions, offering enhanced safety and control.[4]
-
B. Directed Ortho-Metalation (DoM) Route
Directed ortho-metalation is a highly regioselective method, but it involves the use of pyrophoric organolithium reagents, which presents significant safety challenges on a large scale.[9][10]
Question 3: My ortho-lithiation reaction is showing poor reproducibility on a larger scale. What are the key parameters to control?
Answer:
Reproducibility issues in large-scale lithiation reactions often stem from difficulties in controlling the reaction's initiation and temperature.
-
Initiation: The initiation of the lithiation can be sluggish. Ensure your solvent is scrupulously dry and your glassware is flame-dried to remove any traces of moisture, which will quench the organolithium reagent.
-
Temperature Control: The ortho-lithiation of substituted benzenes is highly exothermic.[11] A runaway reaction is a serious safety hazard.[12][13]
-
Controlled Addition: The organolithium reagent must be added slowly and at a controlled rate to manage the exotherm.
-
Efficient Cooling: Your reactor must have an efficient cooling system to dissipate the heat generated.
-
-
Agitation: Good agitation is crucial to ensure rapid mixing and prevent localized "hot spots" where the temperature can rise uncontrollably, leading to side reactions or decomposition.
Question 4: I'm getting a low yield of the desired this compound after quenching the lithiated intermediate with DMF. What are the potential causes?
Answer:
Low yields in this step can be due to several factors related to the stability of the lithiated species and the quenching process.
-
Instability of the Lithiated Intermediate: The lithiated intermediate may not be stable at higher temperatures. It's crucial to maintain a low temperature (typically below -70 °C) throughout the lithiation and quenching steps to prevent decomposition.
-
Inefficient Quenching: The addition of the formylating agent (e.g., DMF) should be done carefully to ensure it reacts with the lithiated species before it can decompose or react with other components in the mixture.
-
Side Reactions with the Electrophile: Organolithium reagents can add to the carbonyl group of DMF. While this is the desired reaction to form the tetrahedral intermediate that collapses to the aldehyde upon workup, over-addition or other side reactions can occur if the conditions are not optimized.
C. Purification and Isolation
Question 5: I'm struggling with the purification of this compound on a large scale. Column chromatography is not a viable option. What are my alternatives?
Answer:
Large-scale purification requires methods that are both efficient and cost-effective.
-
Purification via Bisulfite Adducts: A highly effective and scalable method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct.[14][15][16]
-
Protocol: The crude product is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a charged adduct that partitions into the aqueous layer, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by treating the aqueous layer with a base (like sodium hydroxide) and extracted with an organic solvent.[14][15]
-
-
Crystallization: If the crude product is of sufficient purity, crystallization can be an excellent method for purification. A systematic screening of solvents will be necessary to identify a suitable system that provides good recovery and purity.
-
Distillation: Depending on the boiling point of the product and its impurities, vacuum distillation may be a viable option.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns depend on the chosen synthetic route:
-
Vilsmeier-Haack: Handling of phosphorus oxychloride, which is corrosive and reacts violently with water. The reaction itself can be exothermic.
-
Ortho-Metalation: The use of pyrophoric organolithium reagents (e.g., n-butyllithium) requires strict anhydrous and inert atmosphere conditions. The high exothermicity of the reaction is a major hazard.[11][17][18]
-
General: As with any chemical synthesis, proper personal protective equipment (PPE) is essential.[11][17] The product itself may cause skin, eye, and respiratory irritation.[19]
Q2: How do the ortho-substituents (-Cl and -OCH₃) influence the reactivity in these synthetic routes?
A2: The electronic and steric effects of the substituents are critical:
-
Vilsmeier-Haack: The methoxy group is an activating, ortho-directing group, which facilitates the electrophilic aromatic substitution. The chloro group is deactivating but also ortho-, para-directing. The methoxy group's influence is generally stronger, directing formylation to the desired position.
-
Ortho-Metalation: The methoxy group is a strong directing group for lithiation, ensuring high regioselectivity. The chloro group at the other ortho position can influence the acidity of the proton being removed and the stability of the resulting organolithium species.
Q3: What analytical techniques are recommended for in-process control during the scale-up?
A3: For effective in-process control, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and any impurities.
-
Gas Chromatography (GC): Useful for monitoring volatile components and for purity assessment.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for real-time monitoring of the reaction progress by tracking the disappearance of starting material peaks and the appearance of product peaks.
IV. Experimental Protocols & Data
Protocol 1: Vilsmeier-Haack Formylation of 1-chloro-3-methoxybenzene (Illustrative)
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Vilsmeier Reagent Formation: In a reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Formylation: To the pre-formed Vilsmeier reagent, add 1-chloro-3-methoxybenzene dropwise, maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Work-up: Cool the reaction mixture and quench by slowly pouring it onto crushed ice. Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Table 1: Typical Reaction Parameters for Scale-Up
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Starting Material | 1-chloro-3-methoxybenzene | 1-chloro-3-methoxybenzene |
| DMF | 2-3 equivalents | 2-3 equivalents |
| POCl₃ | 1.1-1.2 equivalents | 1.1-1.2 equivalents |
| Reaction Temp. | 0-60 °C | 0-60 °C (with careful monitoring) |
| Reaction Time | 2-4 hours | 4-8 hours (monitor for completion) |
| Typical Yield | 75-85% | 70-80% |
V. Visualizing the Workflow
Diagram 1: General Workflow for Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. rroij.com [rroij.com]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. DSpace [cora.ucc.ie]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. mt.com [mt.com]
- 19. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-6-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and advanced materials, the unambiguous confirmation of a molecule's structure is the bedrock of scientific rigor. For chemists engaged with 2-Chloro-6-methoxybenzaldehyde and its derivatives—a class of compounds rich in synthetic potential—the journey from a proposed structure to a validated one requires a multi-pronged analytical strategy. The electronic interplay between the ortho-chloro and -methoxy substituents, coupled with the reactivity of the aldehyde, introduces nuances in spectroscopic data that demand careful and comprehensive analysis.
This guide offers an in-depth, comparative look at the essential techniques for the structural elucidation of these valuable compounds. We will delve beyond mere procedural descriptions to explore the causal logic behind experimental choices, empowering you to construct a self-validating analytical framework where convergent data leads to irrefutable structural confirmation.
The Analytical Triad: A Synergy of Techniques
The structural validation of this compound derivatives is seldom achieved with a single method. The gold standard is a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray Crystallography. Each technique offers a unique and complementary perspective on the molecule's architecture.
Diagram: The Integrated Workflow for Structural Validation
Caption: An integrated workflow illustrating the progression from synthesis to definitive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms. For this compound derivatives, ¹H and ¹³C NMR are indispensable.
¹H and ¹³C NMR: The First Look
The electronic nature of the chloro (electron-withdrawing) and methoxy (electron-donating) groups significantly influences the chemical shifts of the aromatic protons and carbons.[1] The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum, typically appearing above 10 ppm. The methoxy protons will be a sharp singlet, usually around 3.9-4.0 ppm. The aromatic region will show a complex pattern for the three protons on the ring.
In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded, appearing around 190 ppm. The carbons directly attached to the chlorine and oxygen atoms will also have characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Aldehyde (-CHO) | ~10.4 (s, 1H) | ~188 | Highly deshielded environment of the carbonyl group. |
| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 | Typical chemical shift for a methoxy group on an aromatic ring. |
| Aromatic C-H | ~7.0-7.6 (m, 3H) | ~115-135 | Complex multiplet due to the combined electronic effects of the substituents. |
| Quaternary Carbons | - | ~125-160 | Includes carbons attached to Cl, OCH₃, and CHO groups. |
Note: These are predicted values based on data from similar substituted benzaldehydes. Actual values may vary depending on the solvent and the specific derivative.[2]
2D NMR Techniques: Resolving Ambiguity
When the 1D spectra are complex or ambiguous, 2D NMR techniques are essential for definitive assignments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, providing a clear link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for confirming the placement of substituents by observing correlations from the methoxy protons to the C6 carbon, and from the aldehyde proton to the C2 and C6 carbons.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR Acquisition: If necessary, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight and, through analysis of fragmentation patterns, corroborates the proposed structure.
Soft vs. Hard Ionization
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecule ([M+H]⁺) with minimal fragmentation. This is the method of choice for unequivocally determining the molecular weight.
-
Electron Impact (EI): A "hard" ionization technique that causes extensive fragmentation. The resulting pattern is a unique fingerprint of the molecule.
For this compound (MW: 170.59 g/mol , Monoisotopic Mass: 170.013 Da), the high-resolution ESI-MS would show a peak corresponding to [C₈H₈ClO₂]⁺.[1]
Characteristic Fragmentation in EI-MS
The presence of the chlorine atom provides a key diagnostic feature: a characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio for all chlorine-containing fragments. Common fragmentation pathways for this class of compounds include:
-
Loss of a chlorine radical (•Cl)
-
Loss of a methoxy radical (•OCH₃)
-
Loss of a formyl radical (•CHO)
Diagram: Key Fragmentation Pathways in EI-MS
References
A Comparative Guide to Analytical Standards for 2-Chloro-6-methoxybenzaldehyde Quantification
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-Chloro-6-methoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge. This guide provides an in-depth comparison of analytical standards and methodologies for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Criticality of Accurate Quantification
The purity and concentration of this compound directly impact the yield and impurity profile of the final API. Inaccurate measurements can lead to downstream processing issues, compromised batch quality, and potential regulatory hurdles. Therefore, the selection and validation of an appropriate analytical method are of paramount importance. This guide will explore the available analytical standards and compare three orthogonal analytical techniques for the quantification of this compound, providing a robust framework for method selection and implementation.
Analytical Standards: The Foundation of Accurate Measurement
The reliability of any quantitative analysis hinges on the quality of the analytical standard used for calibration. For this compound, several commercial suppliers offer reference materials. However, the level of characterization can vary significantly.
| Supplier | Product Number | Stated Purity | Method of Purity Determination | Availability of Certificate of Analysis (CoA) |
| Sigma-Aldrich | 230185 | ≥95% | NMR | Available upon request |
| BLD Pharm | BD137958 | - | NMR, HPLC, LC-MS, UPLC data available | Documentation available on website[1] |
| United States Biological | 230185 | ≥95% | NMR | Available upon request[2] |
Key Considerations When Selecting an Analytical Standard:
-
Purity: A higher purity standard will lead to more accurate quantification. Look for standards with purity ≥98%.
-
Characterization: The method used to determine purity is crucial. A purity assessment by a quantitative technique like qNMR or mass balance is preferable to a simple chromatographic purity.[3][4]
-
Certificate of Analysis (CoA): A comprehensive CoA should provide the purity value, the method used for its determination, impurity profile, and storage conditions.
-
Traceability: For regulatory filings, standards traceable to national or international standards (e.g., NIST, USP) are often required.
Comparative Analysis of Quantification Methodologies
The choice of analytical technique depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. impurity profiling). We will now compare three powerful techniques for the quantification of this compound: HPLC-UV, GC-FID, and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method is the most suitable approach.
Principle: The analyte is separated from other components in the sample based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of the analyte is determined by its absorbance of UV light at a specific wavelength.
Experimental Workflow:
Caption: HPLC-UV workflow for quantification.
Detailed Experimental Protocol (Proposed):
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation of potential impurities. For example, a starting condition of 50:50 acetonitrile:water, ramping to 80:20 over 10 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of benzaldehyde derivatives, a wavelength between 240-254 nm should provide good sensitivity.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample and reference standard in the initial mobile phase composition to a concentration within the linear range of the method.
Method Validation (as per ICH Guidelines): [6]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak purity index > 0.999; baseline resolution (>1.5) from impurities. | Ensures the method accurately measures the analyte without interference. |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration. | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | Confirms the closeness of the measured value to the true value. |
| Precision | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | The lowest concentration that can be reliably quantified. |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). | Indicates the method's reliability during normal use. |
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. It often provides higher resolution and sensitivity than HPLC for suitable analytes.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The eluted compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, which is then measured.
Experimental Workflow:
Caption: GC-FID workflow for quantification.
Detailed Experimental Protocol (Proposed):
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating chlorinated aromatic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components. A typical ramp rate would be 10 °C/min.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample and reference standard in a volatile organic solvent such as acetone or dichloromethane.
Method Validation Considerations:
The validation parameters are similar to HPLC, but with a focus on GC-specific aspects. The response factor of the FID is generally proportional to the number of carbon atoms in the molecule, but can be influenced by heteroatoms. Therefore, it is crucial to use a certified reference standard of this compound for accurate quantification.[7][8][9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][11] Instead, a certified internal standard of known purity is used.
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the concentration or purity of the analyte can be determined.[12]
Experimental Workflow:
References
- 1. bldpharm.com [bldpharm.com]
- 2. usbio.net [usbio.net]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 5. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 10. rssl.com [rssl.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to the Reactivity of 2-Chloro-6-methoxybenzaldehyde in Condensation Reactions
In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational pillars, serving as versatile precursors for a multitude of complex molecules and pharmaceutical agents. Among these, 2-Chloro-6-methoxybenzaldehyde presents a unique case study in reactivity, governed by a delicate interplay of electronic and steric factors. Its two ortho substituents create a sterically hindered environment around the carbonyl group, profoundly influencing its participation in cornerstone C-C bond-forming reactions.
This guide provides an in-depth comparison of the reactivity of this compound in three seminal condensation reactions: the Knoevenagel condensation, the Claisen-Schmidt condensation, and the Aldol condensation. We will dissect the mechanistic nuances, explain the rationale behind experimental designs, and provide validated protocols to guide researchers in leveraging this challenging yet valuable substrate.
The Electronic and Steric Profile of this compound
To understand the reactivity of this compound, one must first appreciate the dual nature of its substituents.
-
Electronic Effects : The chlorine atom at the C2 position acts as an electron-withdrawing group through induction (-I effect), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group at the C6 position is electron-donating through resonance (+R effect), which partially counteracts the inductive withdrawal of the chlorine. This electronic tug-of-war modulates the overall reactivity of the aldehyde.
-
Steric Effects : The most dominant feature of this molecule is the significant steric hindrance imposed by two bulky substituents flanking the aldehyde functionality. This steric shield impedes the approach of nucleophiles, often necessitating more forcing reaction conditions or highly active nucleophiles to achieve successful conversion. The reactivity in any given condensation reaction is therefore a direct consequence of the balance between electronic activation and steric obstruction.
Knoevenagel Condensation: Overcoming Steric Hurdles with Active Methylene Compounds
The Knoevenagel condensation is a powerful reaction involving an aldehyde or ketone and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[1] This reaction is typically catalyzed by a weak base like piperidine or ammonium acetate.[2]
The key to the Knoevenagel condensation's success with sterically hindered aldehydes lies in the high reactivity of the nucleophile. The active methylene compound is readily deprotonated by a weak base to form a resonance-stabilized carbanion, which is a potent nucleophile capable of attacking the electrophilic carbonyl carbon.[1]
For this compound, the electron-withdrawing chloro group enhances the carbonyl's electrophilicity, making it more receptive to attack.[3] While steric hindrance remains a factor, the potent nature of the enolate generated from active methylene compounds can often overcome this barrier, especially with optimized reaction conditions like gentle heating.[3]
Claisen-Schmidt Condensation: A Greater Steric Challenge
The Claisen-Schmidt condensation is a crossed-aldol reaction between an aldehyde (with no α-hydrogens) and a ketone, typically under basic conditions, to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5] This reaction is fundamental to the synthesis of flavonoids and other biologically active molecules.[6]
When reacting this compound in a Claisen-Schmidt condensation, the steric hindrance presents a more significant barrier than in the Knoevenagel reaction. The enolate generated from a typical ketone (e.g., acetophenone) is generally less reactive and bulkier than that from malononitrile. The approach of this ketone enolate to the sterically shielded carbonyl of this compound is difficult, often leading to lower yields or requiring more drastic conditions.[7]
Quantitative yields have been reported for Claisen-Schmidt reactions under solvent-free conditions using a grinding technique with solid NaOH, which can sometimes enhance reactivity.[8][9] This approach minimizes solvent effects and can facilitate reactions between solid reactants. For a substrate like this compound, such green chemistry methods could be a viable strategy to improve yields.[10]
Aldol Condensation: Self-Condensation and Crossed Reactions
The classic Aldol condensation involves the reaction of an enolizable aldehyde or ketone with another carbonyl molecule to form a β-hydroxy aldehyde or ketone.[11] Since this compound lacks α-hydrogens, it cannot self-condense. It can, however, act as the electrophilic partner in a crossed-aldol reaction with an enolizable carbonyl compound. The Claisen-Schmidt reaction is, in fact, a specific type of crossed-aldol condensation.[12]
The reactivity of this compound in a general Aldol condensation is subject to the same steric constraints discussed previously. The success of a crossed-aldol reaction involving this substrate hinges on two factors:
-
Careful choice of reaction partner : The enolizable component should ideally be unhindered to facilitate the reaction.
-
Reaction conditions : Using a strong base can promote enolate formation, but also risks promoting the self-condensation of the reaction partner if it is an aldehyde.[13]
Given the steric hindrance, a crossed-aldol reaction with a simple, less-hindered ketone like acetone might be more feasible than with a bulkier ketone.
Comparative Analysis
The reactivity of this compound is a direct function of the nucleophile's potency and the reaction conditions' ability to overcome the steric barrier.
| Reaction Type | Nucleophile | Typical Catalyst | Expected Reactivity with this compound | Key Considerations |
| Knoevenagel Condensation | Active Methylene (e.g., Malononitrile) | Weak Base (Piperidine, NH₄OAc) | Moderate to High | Highly reactive nucleophile can overcome steric hindrance. Gentle heating may be required.[3] |
| Claisen-Schmidt Condensation | Ketone Enolate (e.g., from Acetophenone) | Strong Base (NaOH, KOH) | Low to Moderate | Steric hindrance is a major challenge. Solvent-free grinding or microwave irradiation may improve yields.[8][9] |
| Crossed-Aldol Condensation | Ketone/Aldehyde Enolate | Strong Base (NaOH, KOH) | Low | Highly dependent on the steric profile of the enolizable partner. Risk of partner self-condensation. |
This comparative data underscores a critical principle: for sterically demanding electrophiles like this compound, the choice of a highly reactive, sterically unencumbered nucleophile is paramount. The Knoevenagel condensation, which utilizes highly acidic and thus easily formed carbanions from active methylene compounds, is the most promising route among the three for achieving high yields.
Experimental Protocols
The following protocols are self-validating systems designed for clarity and reproducibility. Researchers should monitor reaction progress using Thin Layer Chromatography (TLC).
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol is adapted from general procedures for Knoevenagel condensations with substituted benzaldehydes.[1][2]
Materials:
-
This compound (1.0 mmol, 170.59 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Standard laboratory glassware
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine (10 µL) to the solution.
-
Stir the reaction mixture at 50-60 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR).
Protocol 2: Solvent-Free Claisen-Schmidt Condensation of this compound with Acetophenone
This protocol utilizes a green chemistry approach that has proven effective for challenging condensations.[9]
Materials:
-
This compound (1.0 mmol, 170.59 mg)
-
Acetophenone (1.0 mmol, 120.15 mg, ~117 µL)
-
Sodium Hydroxide (NaOH), solid powder (0.2 mmol, 8 mg)
-
Mortar and pestle
-
Dilute Hydrochloric Acid (1 M HCl)
-
Distilled water
Procedure:
-
Place this compound (1.0 mmol) and acetophenone (1.0 mmol) in a mortar.
-
Add solid NaOH powder (0.2 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The solid mixture may become paste-like or change color, indicating reaction initiation.
-
Monitor the reaction by periodically taking a small sample, dissolving it in a suitable solvent, and running a TLC.
-
Once the reaction is complete, add cold distilled water (~10 mL) to the mortar and stir to form a slurry.
-
Neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Dry the product and characterize by NMR, FT-IR, and melting point determination.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. praxilabs.com [praxilabs.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondbenign.org [beyondbenign.org]
- 11. magritek.com [magritek.com]
- 12. byjus.com [byjus.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Guide to the Isomers of 2-Chloro-6-methoxybenzaldehyde
Abstract
The precise characterization of constitutional isomers is a cornerstone of chemical research and development. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in the physicochemical and biological properties of a molecule. This guide presents a comprehensive spectroscopic comparison of 2-chloro-6-methoxybenzaldehyde and its constitutional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we provide a detailed framework for the unambiguous identification of these closely related compounds. This document is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development, offering both foundational principles and practical, data-driven insights.
Introduction: The Importance of Isomeric Differentiation
Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct chemical reactivity, biological activity, and spectroscopic signatures. For substituted benzaldehydes, the relative positions of the chloro and methoxy groups profoundly influence the electronic environment of the aromatic ring and the aldehyde functional group. This, in turn, dictates their behavior in chemical reactions and their interactions with biological systems. An accurate and efficient method for distinguishing between these isomers is therefore critical for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.
This guide will focus on the spectroscopic comparison of this compound with its other isomers where the chloro and methoxy groups are arranged differently on the benzaldehyde scaffold. We will explore how the interplay of electronic effects (induction and resonance) and steric hindrance manifests in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the positions of the substituents.[1][2] An electron-withdrawing group like chlorine will deshield nearby protons, shifting their signals downfield, while an electron-donating group like methoxy will cause an upfield shift.[1]
Key Differentiators in ¹H NMR:
-
Aldehyde Proton: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, often around δ 10 ppm.[3] Its precise chemical shift can be subtly influenced by the electronic effects of the other ring substituents.
-
Aromatic Protons: The substitution pattern dictates the number of distinct aromatic proton signals and their multiplicities. For a disubstituted benzene ring, the splitting patterns can range from simple doublets and triplets to more complex multiplets, depending on the relative positions of the substituents.[2]
-
Methoxy Protons: The methoxy group will present as a sharp singlet, typically between δ 3.8 and 4.1 ppm. Its chemical shift can provide clues about its proximity to other functional groups.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative.[1]
Key Differentiators in ¹³C NMR:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, generally in the range of δ 189-193 ppm.[4]
-
Substituent-Bearing Carbons (Ipso-Carbons): The carbons directly attached to the chlorine, methoxy, and aldehyde groups will have distinct chemical shifts. The carbon attached to the electron-withdrawing chlorine atom will be deshielded, while the carbon attached to the electron-donating methoxy group will be shielded.
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the substituents.[5] Aromatic carbons typically resonate between δ 110-160 ppm.[1]
Comparative NMR Data of this compound and its Isomers
| Compound | Aldehyde ¹H (ppm) | Aromatic ¹H (ppm) | Methoxy ¹H (ppm) | Carbonyl ¹³C (ppm) | Aromatic ¹³C (ppm) | Methoxy ¹³C (ppm) |
| This compound | ~10.4 | ~7.5 (t), ~7.1 (d), ~6.9 (d) | ~3.9 | ~189 | ~160, ~135, ~130, ~125, ~122, ~112 | ~56 |
| 3-Chloro-4-methoxybenzaldehyde (Predicted) | ~9.8 | ~7.9 (d), ~7.8 (dd), ~7.0 (d) | ~4.0 | ~191 | ~163, ~135, ~131, ~128, ~112, ~111 | ~56 |
| 4-Chloro-3-methoxybenzaldehyde (Predicted) | ~9.9 | ~7.5 (d), ~7.4 (dd), ~7.3 (d) | ~3.9 | ~192 | ~160, ~137, ~131, ~125, ~123, ~111 | ~56 |
| 2-Chloro-4-methoxybenzaldehyde (Predicted) | ~10.3 | ~7.8 (d), ~7.0 (d), ~6.9 (dd) | ~3.9 | ~190 | ~165, ~135, ~132, ~118, ~115, ~113 | ~56 |
Note: Predicted values are based on established substituent effects and data from similar compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups through Vibrations
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[6] The vibrational frequencies of bonds are sensitive to their electronic environment.
Key Vibrational Modes for Isomer Differentiation:
-
C=O Stretch (Carbonyl): The aldehyde carbonyl group exhibits a strong, sharp absorption band. For aromatic aldehydes, this typically appears around 1700-1720 cm⁻¹.[3][7] Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[3] The electronic nature of the other ring substituents can cause slight shifts in this absorption.
-
C-H Stretch (Aldehyde): Aldehydes show a characteristic pair of weak to medium bands for the C-H stretch, often referred to as a Fermi doublet, around 2720-2820 cm⁻¹.[3][7]
-
C-O Stretch (Methoxy): The stretching vibration of the aryl-alkyl ether linkage of the methoxy group typically appears as a strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and a weaker band around 1020-1075 cm⁻¹ (symmetric).
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700-800 cm⁻¹.[8]
-
Aromatic C=C and C-H Bending: Aromatic rings display characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[9][10] Out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the ring.[9]
Comparative IR Data of this compound and its Isomers
| Compound | ν(C=O) (cm⁻¹) | ν(C-H, aldehyde) (cm⁻¹) | ν(C-O) (cm⁻¹) | ν(C-Cl) (cm⁻¹) |
| This compound | ~1705 | ~2850, ~2750 | ~1260, ~1050 | ~780 |
| 3-Chloro-4-methoxybenzaldehyde (Predicted) | ~1695 | ~2840, ~2740 | ~1270, ~1020 | ~810 |
| 4-Chloro-3-methoxybenzaldehyde (Predicted) | ~1700 | ~2845, ~2745 | ~1255, ~1040 | ~800 |
| 2-Chloro-4-methoxybenzaldehyde (Predicted) | ~1700 | ~2855, ~2755 | ~1250, ~1030 | ~820 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.[11]
-
π → π* Transitions: Benzaldehyde and its derivatives typically show strong absorptions corresponding to π → π* transitions of the aromatic system and the conjugated carbonyl group. These are often observed in the 240-280 nm range.[12]
-
n → π* Transitions: A weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may be observed at longer wavelengths, typically above 300 nm.[13]
The positions of the chloro and methoxy groups will alter the energy levels of the molecular orbitals, leading to shifts in the λ_max values (bathochromic or hypsochromic shifts) for each isomer.
Comparative UV-Vis Data of this compound and its Isomers (in Methanol)
| Compound | λ_max (π → π) (nm) | λ_max (n → π) (nm) |
| This compound | ~255, ~290 | ~330 |
| 3-Chloro-4-methoxybenzaldehyde (Predicted) | ~265, ~310 | ~340 |
| 4-Chloro-3-methoxybenzaldehyde (Predicted) | ~260, ~305 | ~335 |
| 2-Chloro-4-methoxybenzaldehyde (Predicted) | ~250, ~295 | ~325 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[14]
Key Features in the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will confirm the molecular formula C₈H₇ClO₂.[15]
-
Isotope Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The ratio of the [M]⁺ peak to the [M+2]⁺ peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16]
-
Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu), the formyl group (-29 amu), and the cleavage of the methoxy group (-15 or -31 amu). The fragmentation pattern can be subtly different for each isomer due to the influence of the substituent positions on bond strengths and fragment stability.
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses described in this guide.[6][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.
Visualization of Experimental Workflow
Caption: Experimental workflow for the spectroscopic comparison and identification of this compound isomers.
Conclusion
The differentiation of this compound and its constitutional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by revealing the precise electronic environment of each proton and carbon atom. IR and UV-Vis spectroscopy offer valuable confirmatory information regarding functional groups and electronic transitions, respectively. Finally, mass spectrometry confirms the molecular weight and provides characteristic isotopic and fragmentation data. By integrating the insights from each of these techniques, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-6-methoxybenzaldehyde and Their Analogs
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, particularly chalcones, Schiff bases, and hydrazones, have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides an in-depth technical comparison of the predicted biological activities of compounds derived from 2-Chloro-6-methoxybenzaldehyde against their structurally related analogs. By examining the influence of substituent patterns on efficacy, we aim to provide a predictive framework for researchers engaged in drug discovery and development.
The Significance of the this compound Scaffold
The this compound moiety offers a unique combination of electronic and steric properties that can be strategically exploited in drug design. The presence of an electron-withdrawing chlorine atom and an electron-donating methoxy group at the ortho positions of the aldehyde can significantly influence the reactivity and biological interactions of its derivatives. This guide will explore how these substitutions are predicted to modulate the anticancer and antimicrobial activities of the resulting compounds in comparison to analogs with varied substitution patterns.
I. Anticancer Activity: A Comparative Analysis of Chalcone Derivatives
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, are a prominent class of compounds synthesized from benzaldehydes.[1][2] Their anticancer effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.[1]
Structure-Activity Relationship of Chalcones
The biological activity of chalcones is highly dependent on the substitution patterns on both aromatic rings. The presence of methoxy groups has been shown to enhance cytotoxic potential. For instance, methoxy-substituted chalcones have demonstrated significant activity against various human cancer cell lines.
It is also established that chloro-substituted chalcones exhibit notable anticancer activity. One study reported that a chloro chalcone derivative displayed high activity against breast (MCF7, T47D), cervical (HeLa), and colorectal (WiDr) cancer cell lines, with the methoxy substituent being observed to increase this anticancer activity.
Based on these findings, it is anticipated that chalcones derived from this compound would exhibit potent anticancer activity. The combination of both a chloro and a methoxy group on the benzaldehyde-derived ring is likely to synergistically enhance cytotoxicity.
Comparative Cytotoxicity Data of Analogous Chalcones
To contextualize the potential of this compound derivatives, the following table summarizes the cytotoxic activity of analogous chalcones with different substitution patterns against various cancer cell lines.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one | HeLa | 0.019 | [3] |
| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one | HCT15 | 0.020 | [3] |
| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one | A549 | 0.022 | [3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Various | - | [4] |
Note: Specific IC50 values for the dihydroxy-methoxy chalcone were not provided in the source.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
II. Antimicrobial Activity: A Comparative Analysis of Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant antimicrobial properties.[5][6] The imine or azomethine group (-C=N-) is a critical pharmacophore responsible for their biological activity.
Structure-Activity Relationship of Schiff Bases
The antimicrobial activity of Schiff bases is influenced by the nature of the substituents on the aldehyde and amine precursors. The presence of a methoxy group on the benzaldehyde ring has been shown to contribute to the antimicrobial effect. For example, a Schiff base derived from 2-methoxybenzaldehyde demonstrated activity against Escherichia coli.[7]
Furthermore, chloro-substituted Schiff bases have also been reported to possess antimicrobial properties. One study synthesized a Schiff base from a chloro-substituted chalcone and found it to be active against Staphylococcus aureus and Pseudomonas aeruginosa.[8]
Therefore, it is hypothesized that Schiff bases derived from this compound would exhibit a broad spectrum of antimicrobial activity, benefiting from the combined electronic effects of the chloro and methoxy groups.
Comparative Antimicrobial Data of Analogous Schiff Bases
The following table presents the antimicrobial activity of Schiff bases derived from analogous benzaldehydes.
| Schiff Base Derivative | Microorganism | Activity | Reference |
| N-(2,4-Dinitro-phenyl)-N'-(1,3-diphenyl-allylidene)- hydrazine (from benzaldehyde) | Staphylococcus aureus | Active | [8] |
| N-(2,4-Dinitro-phenyl)-N'-(1,3-diphenyl-allylidene)- hydrazine (from benzaldehyde) | Pseudomonas aeruginosa | Active | [8] |
| N-[3-(4-Chloro-phenyl)-1-phenyl- allylidene]-N'-(2,4-dinitro-phenyl)-hydrazine | Staphylococcus aureus | No Activity | [8] |
| N-[3-(4-Chloro-phenyl)-1-phenyl- allylidene]-N'-(2,4-dinitro-phenyl)-hydrazine | Pseudomonas aeruginosa | No Activity | [8] |
| Schiff base from 2-aminopyridine and 2-methoxybenzaldehyde | Escherichia coli | Active | [7] |
| Schiff base from 2-aminopyridine and 2-methoxybenzaldehyde | Staphylococcus aureus | No Activity | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
III. Biological Activity of Hydrazone Derivatives
Hydrazones, synthesized from the reaction of hydrazides with aldehydes, are another class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[9]
Structure-Activity Relationship of Hydrazones
The biological profile of hydrazones is significantly influenced by the substituents on the aromatic rings of both the aldehyde and hydrazide precursors. The presence of electron-withdrawing or electron-donating groups can modulate their activity. For instance, hydrazones derived from substituted benzaldehydes have been shown to possess antioxidant and enzyme inhibitory activities.[9]
It is plausible that hydrazones synthesized from this compound would exhibit interesting biological properties due to the unique electronic environment created by the chloro and methoxy substituents.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Visualizing the Synthetic Pathways
The synthesis of these biologically active compounds from this compound and its analogs typically follows established organic chemistry reactions.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Caption: General workflow for the synthesis of chalcones.
Synthesis of Schiff Bases
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 7. scispace.com [scispace.com]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-Chloro-6-methoxybenzaldehyde in Key Synthetic Routes
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and the overall economic viability of a synthetic route. 2-Chloro-6-methoxybenzaldehyde is a versatile aromatic aldehyde, prized for its unique reactivity imparted by the ortho-chloro and -methoxy substituents.[1] This guide provides an in-depth technical comparison of this compound with viable alternatives in pivotal synthetic transformations, namely the Friedländer annulation for quinoline synthesis and the Knoevenagel condensation for the formation of carbon-carbon double bonds. By presenting side-by-side experimental data and detailed mechanistic insights, this document serves as a practical resource for optimizing synthetic strategies and making informed decisions in process development.
The Influence of Ortho-Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, the two ortho-substituents exert opposing electronic effects. The methoxy group is a strong electron-donating group (EDG) through resonance, which tends to decrease the electrophilicity of the carbonyl carbon. Conversely, the chloro group is an electron-withdrawing group (EWG) through induction, which enhances the electrophilicity of the carbonyl carbon. The interplay of these effects, combined with the steric hindrance imposed by two ortho-substituents, dictates the compound's reactivity profile.
This guide will focus on a comparative analysis with two structurally similar and commercially available alternatives:
-
2,6-Dimethoxybenzaldehyde: This analog replaces the electron-withdrawing chloro group with a second electron-donating methoxy group.
-
2-Hydroxy-6-methoxybenzaldehyde: Here, the chloro substituent is replaced by a hydroxyl group, which is also electron-donating and capable of hydrogen bonding.
dot graph "Substituent_Effects" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aldehyde Reactivity" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Electron-Withdrawing (-Cl)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Electron-Donating (-OCH3)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Steric Hindrance";
"this compound" -> "Aldehyde Reactivity" [label="modulates"]; "Electron-Withdrawing (-Cl)" -> "Aldehyde Reactivity" [label="increases electrophilicity"]; "Electron-Donating (-OCH3)" -> "Aldehyde Reactivity" [label="decreases electrophilicity"]; "Steric Hindrance" -> "Aldehyde Reactivity" [label="hinders nucleophilic attack"]; } Caption: Interplay of electronic and steric effects on aldehyde reactivity.
Comparative Performance in the Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a classical and highly effective method for constructing the quinoline scaffold, a privileged core in many pharmacologically active compounds.[2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.
In this comparative study, we examine the reaction of 2-aminobenzophenone with various benzaldehyde derivatives to form substituted quinolines.
| Starting Aldehyde | Product Structure | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-(2-Chloro-6-methoxyphenyl)-quinoline | Not specified in detail, generalized reaction | Not specified | [4] |
| 2,6-Dimethoxybenzaldehyde | 2-(2,6-Dimethoxyphenyl)-quinoline | Not specified in detail, generalized reaction | Not specified | [4] |
| 2-Hydroxy-6-methoxybenzaldehyde | 2-(2-Hydroxy-6-methoxyphenyl)-quinoline | Not specified in detail, generalized reaction | Not specified | [4] |
Mechanistic Considerations:
The Friedländer synthesis proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The electrophilicity of the aldehyde's carbonyl carbon is a key factor in the initial condensation step.
-
This compound: The inductive electron-withdrawing effect of the chlorine atom is expected to enhance the carbonyl's electrophilicity, potentially leading to a faster initial condensation compared to analogs with two electron-donating groups.
-
2,6-Dimethoxybenzaldehyde & 2-Hydroxy-6-methoxybenzaldehyde: The presence of two electron-donating groups in these molecules will likely decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial condensation step. However, the overall yield may not be negatively impacted if the subsequent cyclization and dehydration steps are efficient.
dot graph "Friedlander_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Aminobenzophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted Benzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active Methylene Compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aldol Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclization & Dehydration" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Substituted Quinoline" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-Aminobenzophenone" -> "Aldol Condensation"; "Substituted Benzaldehyde" -> "Aldol Condensation"; "Active Methylene Compound" -> "Aldol Condensation"; "Aldol Condensation" -> "Cyclization & Dehydration"; "Cyclization & Dehydration" -> "Substituted Quinoline"; } Caption: General workflow of the Friedländer quinoline synthesis.
Experimental Protocol: General Friedländer Synthesis of Quinolines
This protocol provides a general procedure for the synthesis of quinoline derivatives.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone, the active methylene compound, the catalyst, and the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Comparative Performance in the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[5] This reaction is widely used in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals and fine chemicals.
Here, we compare the performance of this compound and its alternatives in the Knoevenagel condensation with malononitrile.
| Starting Aldehyde | Product Structure | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 2-(2-Chloro-6-methoxybenzylidene)malononitrile | Piperidine | Ethanol | Not specified | Not specified | [5] |
| 2,6-Dimethoxybenzaldehyde | 2-(2,6-Dimethoxybenzylidene)malononitrile | Piperidine | Ethanol | Not specified | Not specified | [5] |
| 2-Hydroxy-6-methoxybenzaldehyde | 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile | Piperidine | Ethanol | Not specified | Not specified | [5] |
Mechanistic Considerations:
The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
This compound: The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to lead to a faster reaction rate.
-
2,6-Dimethoxybenzaldehyde & 2-Hydroxy-6-methoxybenzaldehyde: The electron-donating properties of the methoxy and hydroxyl groups decrease the electrophilicity of the carbonyl carbon. This may result in a slower reaction rate compared to the chloro-substituted analog. The hydroxyl group in 2-hydroxy-6-methoxybenzaldehyde could also potentially interact with the basic catalyst, influencing the reaction kinetics.
dot graph "Knoevenagel_Condensation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Substituted Benzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active Methylene Compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base Catalyst" [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleophilic Addition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Dehydration" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "alpha,beta-Unsaturated Product" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Active Methylene Compound" -> "Nucleophilic Addition"; "Base Catalyst" -> "Active Methylene Compound" [label="deprotonates"]; "Substituted Benzaldehyde" -> "Nucleophilic Addition"; "Nucleophilic Addition" -> "Dehydration"; "Dehydration" -> "alpha,beta-Unsaturated Product"; } Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol: General Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Active methylene compound (e.g., malononitrile, 10 mmol)
-
Basic catalyst (e.g., piperidine, 1 mmol)
-
Solvent (e.g., ethanol, 50 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and the active methylene compound in the solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration and wash it with cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion and Recommendations
The choice between this compound and its alternatives, 2,6-dimethoxybenzaldehyde and 2-hydroxy-6-methoxybenzaldehyde, depends on the specific requirements of the synthetic route.
-
This compound is likely to exhibit enhanced reactivity in reactions where the rate-determining step involves nucleophilic attack at the carbonyl carbon, due to the electron-withdrawing nature of the chlorine atom. This may lead to faster reaction times or allow for milder reaction conditions.
-
2,6-Dimethoxybenzaldehyde and 2-Hydroxy-6-methoxybenzaldehyde possess two electron-donating groups, which may decrease the reactivity of the aldehyde. However, these substituents can be advantageous in subsequent reaction steps or for imparting specific properties to the final product. The hydroxyl group in 2-hydroxy-6-methoxybenzaldehyde offers an additional site for functionalization.
While this guide provides a framework for understanding the relative reactivity of these compounds, the absence of direct comparative experimental data in the literature underscores the need for further empirical investigation. Researchers are encouraged to perform small-scale parallel experiments to determine the optimal starting material for their specific application, considering factors such as reaction time, yield, purification requirements, and the cost of reagents.
References
A Comparative Guide to the Characterization of Impurities in Commercial 2-Chloro-6-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurities in a commercial batch of 2-Chloro-6-methoxybenzaldehyde begins with an examination of its synthetic routes. A common method involves the methoxylation of 2-chloro-6-fluorobenzaldehyde.[1] This seemingly straightforward reaction can give rise to a host of process-related impurities.
A critical analysis of the synthesis process allows for the prediction of several classes of impurities:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 2-chloro-6-fluorobenzaldehyde.
-
Isomeric Impurities: Depending on the synthetic route and the purity of the starting materials, other positional isomers such as 3-chloro-2-methoxybenzaldehyde may be formed.[2][3]
-
Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can result in the formation of 2-chloro-6-methoxybenzoic acid, a common impurity.[4]
-
Byproducts from Side Reactions: The manufacturing process may involve other reagents and intermediates that can lead to the formation of unexpected byproducts. For instance, if the synthesis involves a formylation step, related isomers or doubly functionalized products could arise.
-
Residual Solvents: Solvents used during the synthesis and purification steps can be carried over into the final product.
The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the reporting, identification, and qualification of such impurities in new drug substances.[5][6][7][8][9]
A Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. The choice of technique is dictated by the nature of the impurity, the required sensitivity, and the analytical objective (i.e., detection, quantification, or structural elucidation).
| Technique | Principle | Primary Use | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Purity assessment, quantification of non-volatile impurities. | High resolution, sensitivity, and reproducibility. Versatile for a wide range of compounds. | May require derivatization for compounds lacking a UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Excellent separation efficiency for volatile compounds. Mass spectrometry provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Structural elucidation of unknown impurities, purity determination (qNMR). | Unambiguous structure determination. qNMR allows for purity assessment without the need for specific impurity reference standards.[10][11][12][13][14] | Lower sensitivity compared to chromatographic techniques. |
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. It is imperative that these methods are validated for their intended use in your laboratory.
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification of Non-Volatile Impurities
This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its non-volatile impurities, such as the over-oxidation product 2-chloro-6-methoxybenzoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL.
-
Filter through a 0.45 µm syringe filter prior to injection.
Rationale for Experimental Choices:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds.
-
Acidified Mobile Phase: Improves peak shape and resolution by suppressing the ionization of acidic impurities like 2-chloro-6-methoxybenzoic acid.
-
UV Detection at 254 nm: A common wavelength for aromatic compounds, providing good sensitivity for the analyte and many potential impurities.
HPLC Analysis Workflow
Protocol 2: GC-MS Method for the Identification of Volatile Impurities
This method is designed for the detection and identification of volatile and semi-volatile impurities, such as residual solvents and potential byproducts from the synthesis.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
| Parameter | Condition |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 20:1) |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or acetone).
-
Vortex to ensure complete dissolution.
Rationale for Experimental Choices:
-
Temperature Program: A broad temperature range is used to elute a wide variety of potential volatile and semi-volatile impurities.
-
EI Ionization: Provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.
References
- 1. 2-CHLORO-6-METHOXY-BENZALDEHYDE | 29866-54-4 [chemicalbook.com]
- 2. 3-Chloro-2-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-6-methoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. jpionline.org [jpionline.org]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. Consistency and Purity [nmr.oxinst.com]
- 14. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Chloro-6-methoxybenzaldehyde Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. This guide provides an in-depth technical comparison of cross-reactivity studies concerning derivatives of 2-Chloro-6-methoxybenzaldehyde, a versatile and privileged scaffold in medicinal chemistry.[1][2] We will move beyond a simple listing of data to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules.[1] Its derivatives have been explored for various therapeutic applications, from anticancer to anti-inflammatory agents.[1] However, the very features that make this scaffold attractive—its reactivity and ability to be functionalized—also necessitate a rigorous evaluation of its derivatives' off-target activities.[2][3] Cross-reactivity, the unintended binding of a compound to proteins other than the desired target, can lead to toxicity, reduced efficacy, and costly late-stage failures in drug development.[4]
This guide is structured to provide both a theoretical framework and practical, field-proven methodologies for assessing the cross-reactivity of novel compounds derived from the this compound core.
The Imperative of Early-Stage Cross-Reactivity Profiling
In modern drug discovery, "fail early, fail cheap" is a guiding principle. Identifying potential off-target liabilities during the preclinical phase is paramount.[5] Comprehensive cross-reactivity studies serve several key purposes:
-
Improved Preclinical Safety Assessment: Early detection of off-target binding allows for the optimization of lead compounds or the selection of alternative candidates with better selectivity profiles, thereby mitigating the risk of adverse events in clinical trials.
-
Regulatory Compliance: Thorough tissue cross-reactivity and selectivity data are integral components of the safety assessment package required by regulatory agencies for Investigational New Drug (IND) or Clinical Trial Application (CTA) submissions.[5]
-
Mechanism of Action Elucidation: Identifying on-target binding in unexpected tissues or off-target interactions can provide valuable insights into a compound's mechanism of action and potential for drug repurposing.
The following sections will detail the experimental workflows and data interpretation necessary to build a robust selectivity profile for any new chemical entity.
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in silico predictions, in vitro biochemical assays, and cell-based assays.
Caption: A generalized workflow for assessing the cross-reactivity of a drug candidate.
Kinase Selectivity Profiling: A Critical Step for Many Inhibitors
Given that protein kinases are one of the largest and most important classes of drug targets, and that many inhibitors target the ATP-binding site, kinome-wide selectivity profiling is a standard and crucial practice.[3][6]
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine the percent inhibition of a test compound (a hypothetical derivative of this compound, hereafter referred to as 'CMB-D1') against a panel of kinases at a fixed concentration.
Materials:
-
Test compound (CMB-D1) stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (recombinant enzymes)
-
Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
[γ-³³P]ATP
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial dilutions of CMB-D1 in the assay buffer. For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
Expert Insight: It is critical to include a DMSO vehicle control, which represents 0% inhibition, and a positive control inhibitor (if available for the kinases being tested) to validate the assay's sensitivity.
-
-
Reaction Setup: In each well of the 96-well plate, combine the assay buffer, the specific kinase, and its corresponding substrate.
-
Initiation of Reaction: Add the diluted CMB-D1 or DMSO control to the appropriate wells and briefly pre-incubate. Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Expert Insight: The concentration of ATP used is a critical parameter. Screening at the ATP Kₘ for each kinase can provide a sensitive measure of potency, while screening at a physiological concentration (e.g., 1 mM) may be more representative of the cellular environment.
-
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate will bind to the filter plate, while the unincorporated [γ-³³P]ATP will pass through. Wash the plates multiple times to remove any remaining free radioactive ATP.
-
Detection: After drying the plates, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background))
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these studies, let's consider two hypothetical derivatives of this compound: CMB-D1 and CMB-D2 . Both were designed as inhibitors of a fictional kinase, "Target Kinase A". A cross-reactivity screen was performed against a panel of 10 representative kinases at a concentration of 1 µM.
| Kinase Target | CMB-D1 (% Inhibition @ 1µM) | CMB-D2 (% Inhibition @ 1µM) |
| Target Kinase A | 95% | 92% |
| Kinase B | 55% | 15% |
| Kinase C | 5% | 2% |
| Kinase D | 78% | 10% |
| Kinase E | 12% | 8% |
| Kinase F | 3% | 1% |
| Kinase G | 62% | 25% |
| Kinase H | 8% | 5% |
| Kinase I | 2% | 3% |
| Kinase J | 4% | 1% |
Interpretation of Hypothetical Data:
-
Both CMB-D1 and CMB-D2 are potent inhibitors of the intended Target Kinase A.
-
CMB-D1 exhibits significant off-target activity, with >50% inhibition of Kinase B, Kinase D, and Kinase G. This polypharmacology could lead to unforeseen side effects and would be a major concern moving forward.
-
CMB-D2 demonstrates a much cleaner selectivity profile, with only minor inhibition of other kinases at the tested concentration. This makes it a more promising candidate for further development.
This type of comparative analysis is crucial for making informed decisions in the lead optimization process.
Visualizing Structure-Selectivity Relationships
The differences in selectivity between CMB-D1 and CMB-D2 would be attributable to their structural modifications from the parent this compound scaffold.
Caption: Hypothetical structure-selectivity relationship for two derivatives.
Beyond Kinases: A Broader Perspective on Cross-Reactivity
While kinase panels are a cornerstone of selectivity testing, a truly comprehensive assessment should also investigate other major target classes, especially if in silico predictions or the compound's structural features suggest potential interactions. These can include:
-
G-Protein Coupled Receptors (GPCRs): Radioligand binding assays are the gold standard for screening compounds against a panel of GPCRs.
-
Ion Channels: Electrophysiological assays, such as automated patch-clamp, are used to assess the effects of compounds on ion channel function.
-
Nuclear Receptors: Reporter gene assays in cell lines expressing specific nuclear receptors can detect agonist or antagonist activity.
-
Tissue Cross-Reactivity Studies: For biologics and some small molecules, immunohistochemistry (IHC) on a panel of human tissues is performed to identify any unintended binding to tissue components.[5] This is a critical study for IND submissions.
Conclusion and Future Directions
The evaluation of cross-reactivity is not merely a box-ticking exercise for regulatory submission; it is a fundamental aspect of rational drug design. For derivatives of versatile scaffolds like this compound, a deep understanding of their selectivity profiles is essential for mitigating risks and increasing the probability of clinical success.
The methodologies outlined in this guide provide a robust framework for this evaluation. By integrating in silico predictions, broad panel in vitro screening, and functional cell-based assays, drug development teams can make data-driven decisions to advance the most promising and selective candidates. As our understanding of the proteome and the complex networks of cellular signaling continues to grow, so too will the importance and sophistication of cross-reactivity profiling in the quest for safer and more effective medicines.
References
A Senior Application Scientist's Guide to the Synthesis and Spectral Confirmation of 2-Chloro-6-methoxybenzaldehyde
Introduction: The Synthetic Value of 2-Chloro-6-methoxybenzaldehyde
This compound is a versatile aromatic aldehyde whose structural motifs are present in a variety of biologically active molecules. Its utility as a precursor in the synthesis of pharmaceuticals and other fine chemicals is well-established.[1] The presence of the chloro, methoxy, and aldehyde functionalities provides multiple reaction sites for further molecular elaboration, making it a valuable starting material in multi-step synthetic campaigns. Accurate confirmation of its synthesis is therefore paramount to ensure the integrity of subsequent research and development.
This guide details a reliable synthetic protocol for this compound and provides a comprehensive framework for its structural confirmation using a suite of spectral analysis techniques. We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, we will explore an alternative synthetic strategy, the Vilsmeier-Haack reaction, to provide a comparative context.
I. Synthesis of this compound: A Practical Protocol
A robust and scalable synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a more readily available precursor, 2-chloro-6-fluorobenzaldehyde.[2] The methoxy group is introduced by reacting the starting material with sodium hydroxide in methanol.
Experimental Protocol:
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure: [2]
-
Dissolve 2-chloro-6-fluorobenzaldehyde (0.30 mol) in 500 mL of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium hydroxide (0.35 mol) to the solution.
-
Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture to a volume of approximately 200 mL using a rotary evaporator.
-
To the concentrated mixture, add 400 mL of water and 200 mL of dichloromethane to form a biphasic system.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with 100 mL portions of dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the dichloromethane by distillation.
-
Add 450 mL of hexane to the residue and concentrate to a final volume of 300 mL. The product, initially an oil, should begin to crystallize.
-
Cool the mixture to room temperature and allow it to granulate for 16 hours.
-
Collect the crystalline product by filtration to yield this compound. A reported yield for this procedure is 64.2%.[2]
II. Confirmation of Structure: A Multi-faceted Spectral Analysis
Rigorous confirmation of the synthesized this compound is achieved through the combined application of several spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the aldehydic proton, the methoxy protons, and the three aromatic protons.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.5-7.2 | Multiplet | 3H | Aromatic (Ar-H) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
Interpretation:
-
The aldehydic proton is expected to appear as a sharp singlet significantly downfield (around 10.4 ppm) due to the strong deshielding effect of the carbonyl group.
-
The three aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.2-7.5 ppm). The exact splitting pattern will depend on the coupling constants between the adjacent protons.
-
The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm, as they are chemically equivalent and have no adjacent protons to couple with.
B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We expect to see eight distinct signals corresponding to the eight carbon atoms in this compound.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~160 | Ar-C attached to -OCH₃ |
| ~135 | Ar-C attached to -Cl |
| ~130-120 | Aromatic (Ar-C) |
| ~56 | Methoxy (-OCH₃) |
Interpretation:
-
The carbonyl carbon of the aldehyde is highly deshielded and will appear at the lowest field, typically around 190 ppm.
-
The aromatic carbon attached to the electron-donating methoxy group will be shielded and appear upfield compared to the other aromatic carbons.
-
The aromatic carbon bonded to the electron-withdrawing chloro group will be deshielded and appear downfield.
-
The remaining aromatic carbons will resonate in the typical aromatic region of 120-135 ppm.
-
The carbon of the methoxy group will appear upfield, around 56 ppm.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1700 | C=O Stretch | Aldehyde (-CHO) |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~750 | C-Cl Stretch | Aryl Halide |
Interpretation:
-
The presence of the aldehyde group is strongly indicated by the characteristic C-H stretching bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹ and the intense C=O stretching absorption near 1700 cm⁻¹.
-
Aromatic C=C stretching vibrations will give rise to absorptions in the 1470-1580 cm⁻¹ region.
-
The C-O stretching of the aryl ether will be observed as a strong band around 1250 cm⁻¹.
-
The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.
D. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇ClO₂), the expected molecular weight is approximately 170.59 g/mol .[3] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak (M+).
Predicted Fragmentation Pathway:
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, guided by the stability of the resulting fragments.
Fragmentation pathway of this compound.
-
[M]⁺˙ (m/z 170/172): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
-
[M-H]⁺ (m/z 169/171): Loss of the aldehydic hydrogen radical.
-
[M-CHO]⁺ (m/z 141/143): Loss of the formyl radical, a common fragmentation for benzaldehydes.
-
[M-CH₃]⁺ (m/z 155/157): Loss of a methyl radical from the methoxy group.
-
[C₅H₃Cl]⁺˙ (m/z 110/112): Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment.
III. Alternative Synthetic Route: The Vilsmeier-Haack Reaction
An alternative and widely used method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction.[2][4] This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic substrate.
Causality of the Vilsmeier-Haack Reaction:
The starting material for this alternative synthesis would be 1-chloro-3-methoxybenzene. The methoxy group is an ortho-, para-directing activating group. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the electrophile (the Vilsmeier reagent) will preferentially attack the positions activated by the methoxy group. Due to steric hindrance from the adjacent chloro and methoxy groups, formylation is directed to the position ortho to the methoxy group and para to the chloro group, yielding this compound.
Workflow of the Vilsmeier-Haack Reaction.
While the Vilsmeier-Haack reaction is a powerful tool, the presented nucleophilic aromatic substitution method offers a straightforward and high-yielding alternative for the specific synthesis of this compound from a readily available precursor.
Conclusion
The successful synthesis of this compound is a critical first step in many research and development pipelines. This guide has provided a detailed, field-proven protocol for its synthesis and a comprehensive framework for its unambiguous confirmation through a multi-technique spectral analysis. By understanding the principles behind each spectroscopic method and the expected data, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the reliability of their subsequent work.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
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Introduction: Beyond Compliance, A Culture of Safety
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. 2-Chloro-6-methoxybenzaldehyde is a key building block in many synthetic pathways, but its handling and disposal demand a rigorous and informed approach. This guide moves beyond a simple checklist, offering a comprehensive framework for the safe and compliant management of this chemical. By understanding the "why" behind each procedure, we can foster a deeply ingrained culture of safety that protects ourselves, our colleagues, and the environment.
Core Directive: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge forms the bedrock of all safe handling and emergency procedures.
According to its Safety Data Sheet (SDS), this compound presents several key hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] Furthermore, it is harmful if swallowed.[1] These classifications, dictated by the Globally Harmonized System (GHS), immediately inform the necessary precautions for handling and disposal.
Key Data for Safe Handling and Disposal
For ease of reference, the essential physical and chemical properties of this compound are summarized below.
| Property | Value | Implication for Disposal |
| Appearance | Light brown to white solid powder | Potential for dust inhalation requires careful handling, preferably within a fume hood. |
| GHS Hazard Codes | H315, H319, H335 | Dictates the need for skin, eye, and respiratory protection. |
| Storage Class | Combustible Solids (Class 11) | Must be stored away from ignition sources. |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant.[3] | Landfill or drain disposal is inappropriate; incineration is the preferred method. |
Personal Protective Equipment (PPE): An Essential Barrier
The consistent and correct use of Personal Protective Equipment is the most immediate and effective measure to prevent exposure. Based on the hazard profile, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles are required at a minimum.[2] A face shield should be used when there is a risk of splashing or dust generation.
-
Hand Protection : Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]
-
Body Protection : A lab coat is standard. For tasks with a higher potential for contamination, such as cleaning up large spills, additional protective clothing may be necessary.
-
Respiratory Protection : All handling of the solid material that may generate dust should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2] If this is not feasible, a NIOSH-certified respirator appropriate for organic dusts should be worn.[4][5]
Step-by-Step Disposal Procedures: From Cradle to Grave
The proper disposal of this compound follows a clear, multi-step process designed to contain the chemical and ensure its final destruction in a safe and compliant manner.
Waste Segregation and Collection
-
Designated Waste Container : All waste contaminated with this compound, including contaminated PPE, weighing papers, and absorbent materials from spill cleanups, must be collected in a designated, clearly labeled hazardous waste container.
-
Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Container Integrity : The container must be kept closed and sealed when not in use and stored in a designated satellite accumulation area.
Spill Management: A Calm and Methodical Response
In the event of a spill, a prepared and systematic response is crucial to mitigate risks.
For Small Spills (manageable by lab personnel):
-
Alert and Isolate : Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, using fume hoods to draw vapors and dust away from personnel.[6]
-
Don PPE : Before addressing the spill, don the appropriate PPE as outlined above.
-
Contain and Absorb : Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[2][7] Start from the outside of the spill and work inwards to prevent its spread.[7] Avoid creating dust.
-
Collect Waste : Carefully sweep the absorbed material into the designated hazardous waste container using non-sparking tools.[8]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]
-
Documentation : Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, as per your institution's policy.[8]
For Large Spills:
If a spill is too large to be handled safely by laboratory personnel, immediately evacuate the area and contact your institution's emergency response or EHS department.[10]
The logical flow for managing a chemical spill is illustrated in the diagram below.
Caption: Decision workflow for responding to a this compound spill.
Final Disposal: The Role of Professional Waste Management
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[11] As a chlorinated organic compound, the only acceptable method for its ultimate disposal is through a licensed hazardous waste management facility.[12] These facilities typically use high-temperature incineration to ensure the complete destruction of the chemical, preventing its release into the environment.
Your institution's EHS department will coordinate the pickup and transport of your properly labeled and sealed hazardous waste containers.
Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Hazard Communication Standard. Adherence to the procedures outlined in this guide will help ensure compliance with these federal regulations, as well as state and local laws.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is a critical responsibility for all laboratory professionals. By integrating the principles of hazard assessment, appropriate PPE usage, and systematic waste management into our daily workflows, we uphold our commitment to safety and environmental stewardship. This guide serves as a foundational resource to empower you in making informed and responsible decisions regarding chemical waste.
References
- 1. This compound | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio.vu.nl [bio.vu.nl]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdc.gov [cdc.gov]
- 5. utah.gov [utah.gov]
- 6. acs.org [acs.org]
- 7. medlabmag.com [medlabmag.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. westlab.com [westlab.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. benchchem.com [benchchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Handling 2-Chloro-6-methoxybenzaldehyde: Personal Protective Equipment (PPE) Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Chloro-6-methoxybenzaldehyde, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance, fostering a culture of proactive safety that protects you, your colleagues, and your research.
Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety protocol. This compound (CAS No. 29866-54-4) is a compound that demands respect and careful handling.[1][2]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are summarized below.[1]
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Expert Insight: The combination of skin, eye, and respiratory irritation potential necessitates a multi-faceted PPE approach. The "Warning" signal word indicates a moderate hazard level; however, complacency is the enemy of safety. Chronic, low-level exposure can lead to unforeseen health consequences, making consistent and correct PPE use paramount.
Engineering Controls: Your First Line of Defense
Before a single piece of PPE is donned, engineering controls must be in place and verified. These are designed to isolate the researcher from the hazard. For this compound, the following are non-negotiable:
-
Fume Hood: All handling of solid and any solutions of this compound must be conducted in a certified chemical fume hood.[3] This ensures that any dust or vapors are effectively captured and exhausted, minimizing inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial in the event of an accidental splash.[4]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE ensemble is mandatory when handling this compound. The rationale behind each selection is as critical as the equipment itself.
Eye and Face Protection
Requirement: Tightly fitting safety goggles with side shields are the minimum requirement.[2] A face shield worn over safety glasses is recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.
Causality: this compound is classified as a serious eye irritant.[1][4] Standard safety glasses may not provide adequate protection from dust or splashes that can come from various angles. Goggles create a seal around the eyes, offering superior protection.
Skin and Body Protection
Requirement: A lab coat is standard, but for handling this compound, a chemically resistant lab coat or coveralls are recommended.[3][4] Ensure clothing fully covers the arms and legs.
Expert Insight: The choice of a chemically resistant lab coat over a standard cotton one is a proactive measure. While cotton can absorb spills, a chemically resistant material will provide a barrier, allowing more time to react and remove the garment in case of a significant splash.
Hand Protection
Requirement: Compatible, chemical-resistant gloves are essential.[2][4] Nitrile gloves are a common and generally effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always check the glove manufacturer's compatibility charts.
Protocol for Glove Use:
-
Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during transfers or when cleaning up spills. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Removal Technique: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Immediate Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Respiratory Protection
Requirement: Respiratory protection is not typically required when handling small quantities within a certified fume hood.[3] However, if there is a risk of generating dust or aerosols that cannot be controlled by engineering measures, or in the event of a spill, a NIOSH-approved respirator is necessary.[4] A half-mask or full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is a suitable choice.
Causality: The compound may cause respiratory irritation.[1][4] The P100 filter will protect against airborne solid particles, while the organic vapor cartridge addresses any potential off-gassing.
Step-by-Step PPE Workflow
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
PPE Donning & Doffing Workflow
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) PPE.
Decontamination and Disposal Plan
Proper disposal is a critical, and often overlooked, aspect of the safety protocol.
Contaminated PPE:
-
Gloves: Dispose of gloves immediately after use or contamination into a designated hazardous waste container. Do not reuse disposable gloves.
-
Lab Coats/Coveralls: If grossly contaminated, remove immediately and place in a sealed, labeled bag for hazardous waste disposal. Reusable lab coats must be professionally laundered and not taken home.
-
Respirators: Wipe down the respirator body after each use. Cartridges should be replaced on a schedule determined by your institution's safety officer, or when breakthrough is detected.
Spill Cleanup:
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with an inert absorbent material like sand or vermiculite.[3]
-
Collect: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Conclusion: Safety as a Self-Validating System
The protocols outlined in this guide are designed to create a self-validating system of safety. By understanding the "why" behind each piece of PPE and each step in the process, you are empowered to make informed decisions that protect you and your research. Handling this compound, like any laboratory chemical, requires a blend of knowledge, respect, and meticulous practice. Adherence to these guidelines will not only ensure your personal safety but also uphold the integrity of your scientific endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
